molecular formula C6H10N6 B3340027 Cyromazine-13C3 CAS No. 1808990-94-4

Cyromazine-13C3

Cat. No.: B3340027
CAS No.: 1808990-94-4
M. Wt: 169.16 g/mol
InChI Key: LVQDKIWDGQRHTE-VMGGCIAMSA-N
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Description

Cyromazine-13C3 is a useful research compound. Its molecular formula is C6H10N6 and its molecular weight is 169.16 g/mol. The purity is usually 95%.
The exact mass of the compound N-Cyclopropyl-1,3,5-tria-zin-13C3-2,4,6-triamin is 169.10675885 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclopropyl-(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDKIWDGQRHTE-VMGGCIAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N[13C]2=N[13C](=N[13C](=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204570
Record name N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808990-94-4
Record name N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1808990-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine-2,4,6-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyromazine-13C3: Chemical Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyromazine-13C3, a stable isotope-labeled derivative of the insect growth regulator cyromazine. It covers its chemical structure, and physicochemical properties, and delves into its biological mechanism of action and the development of resistance. Detailed experimental protocols for its analysis and the study of its effects are also provided, along with visual representations of key biological pathways and experimental workflows.

Chemical Identity and Properties

This compound is an isotopically labeled form of cyromazine, where three carbon atoms in the triazine ring are replaced with the stable isotope carbon-13. This labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it serves as an internal standard for the accurate determination of cyromazine levels in various matrices.

Chemical Structure

The chemical structure of this compound is identical to that of cyromazine, with the exception of the three carbon-13 atoms in the triazine ring.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

The physicochemical properties of this compound are essentially identical to those of unlabeled cyromazine. The minor increase in molecular weight due to the carbon-13 isotopes has a negligible effect on its bulk properties.

PropertyValueReference
Chemical Formula ¹³C₃C₃H₁₀N₆[1]
Molecular Weight 169.21 g/mol [1][2]
CAS Number 1808990-94-4[1][2]
Appearance White crystalline powder[3]
Melting Point 219-222 °C[4]
Water Solubility 11 g/L (20 °C, pH 7.1)[5]
Vapor Pressure 1.1 x 10⁻⁸ mmHg (20 °C)[5]
pKa 5.22[5]

Biological Mechanism of Action: Interference with Ecdysone Signaling

Cyromazine acts as an insect growth regulator (IGR), primarily affecting the larval stages of Dipteran and some other insect species. Its mode of action is not fully elucidated but is known to interfere with the molting process and cuticle formation. Evidence strongly suggests that cyromazine disrupts the normal functioning of the ecdysone signaling pathway, a critical hormonal cascade that governs insect development and molting.

Ecdysone, a steroid hormone, is converted to its active form, 20-hydroxyecdysone (20E), which then binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This ligand-receptor complex binds to specific DNA response elements, initiating a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.

Cyromazine is hypothesized to interfere with this pathway, leading to abnormal cuticle development and a failure to molt, ultimately resulting in larval mortality.

Ecdysone_Signaling_Pathway Prothoracic_Gland Prothoracic Gland Ecdysone Ecdysone (Prohormone) Hemolymph Hemolymph (Circulation) Ecdysone->Hemolymph Release Fat_Body Fat Body & Other Tissues 20E 20-Hydroxyecdysone (20E - Active Hormone) Fat_Body->20E Conversion Target_Cell Target Cell 20E->Target_Cell Hemolymph->Fat_Body Transport EcR_USP_inactive EcR + USP (Inactive Receptor Complex) Target_Cell->EcR_USP_inactive EcR_USP_active 20E-EcR-USP (Active Receptor Complex) EcR_USP_inactive->EcR_USP_active 20E Binding DNA DNA (Ecdysone Response Elements) EcR_USP_active->DNA Binds to Disrupted_Molting Disrupted Molting & Larval Mortality EcR_USP_active->Disrupted_Molting Gene_Expression Altered Gene Expression DNA->Gene_Expression Molting_Genes Molting & Cuticle Formation Genes Gene_Expression->Molting_Genes Normal_Molting Normal Molting & Development Molting_Genes->Normal_Molting Interference->EcR_USP_active Disrupts Function Cyromazine Cyromazine Cyromazine->Interference

Figure 2: Proposed mechanism of Cyromazine's interference with the ecdysone signaling pathway.

Development of Insecticide Resistance

The repeated use of cyromazine has led to the development of resistance in some insect populations. One of the primary mechanisms of resistance is enhanced metabolic detoxification, where insects evolve the ability to break down the insecticide more rapidly before it can reach its target site. This often involves the upregulation of specific enzyme families.

Insecticide_Resistance_Workflow Application Cyromazine Application Selection Selection Pressure Application->Selection Susceptible_Dies Susceptible Insects Die Selection->Susceptible_Dies High Mortality Resistant_Survives Resistant Insects Survive & Reproduce Selection->Resistant_Survives Low Mortality Next_Gen Next Generation (Higher Frequency of Resistance Alleles) Resistant_Survives->Next_Gen Mechanism Metabolic Resistance Mechanism Resistant_Survives->Mechanism Repeated_App Repeated Applications Next_Gen->Repeated_App Resistant_Population Predominantly Resistant Population Next_Gen->Resistant_Population Over time Repeated_App->Selection Enzymes Increased Production of: - Carboxylesterases - Mixed-Function Oxidases (P450s) Mechanism->Enzymes

Figure 3: Logical workflow of the development of metabolic resistance to Cyromazine.

Experimental Protocols

Quantification of Cyromazine using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of cyromazine in a biological matrix (e.g., animal tissue, feed) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

4.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize a known weight (e.g., 2-5 g) of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Spike with a known concentration of this compound internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Cyromazine: Monitor precursor ion > product ions (e.g., m/z 167 > 85).

      • This compound: Monitor precursor ion > product ions (e.g., m/z 170 > 87).

    • Quantification: Calculate the concentration of cyromazine based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of both compounds.

Bioassay for Determining Cyromazine Resistance in Houseflies (Musca domestica)

This protocol is adapted from methods used to assess insecticide resistance in insect populations.

  • Insect Rearing: Maintain a susceptible (known to be sensitive to cyromazine) and a field-collected (suspected resistant) strain of houseflies under controlled laboratory conditions (e.g., 25±2°C, 60±5% RH, 12:12 L:D photoperiod).

  • Diet Preparation:

    • Prepare a standard larval rearing medium (e.g., a mixture of wheat bran, yeast, and water).

    • Prepare a series of cyromazine concentrations by dissolving technical-grade cyromazine in a suitable solvent (e.g., acetone) and then mixing it into the larval diet to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/kg). A control diet with only the solvent should also be prepared.

  • Bioassay:

    • Place a standard number of first-instar larvae (e.g., 25-50) into vials containing a known amount of the treated or control diet.

    • Use at least four replicates for each concentration and for the control.

    • Incubate the vials under the standard rearing conditions.

  • Data Collection and Analysis:

    • After the pupation period, count the number of pupae that have formed in each vial.

    • After the emergence period, count the number of emerged adults.

    • Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) for both the susceptible and field strains using probit analysis.

    • The resistance ratio (RR) is calculated as the LC₅₀ of the field strain divided by the LC₅₀ of the susceptible strain. An RR value significantly greater than 1 indicates resistance.

Conclusion

This compound is an essential tool for the accurate quantification of cyromazine in various samples, aiding in residue monitoring and pharmacokinetic studies. Understanding the mechanism of action of cyromazine, particularly its interaction with the ecdysone signaling pathway, is crucial for the development of more effective and sustainable pest management strategies. Furthermore, knowledge of the mechanisms of resistance, such as enhanced metabolic detoxification, is vital for implementing resistance management programs to prolong the efficacy of this important insect growth regulator. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties and biological effects of cyromazine in detail.

References

An In-depth Technical Guide to the Synthesis and Purification of Cyromazine-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cyromazine-¹³C₃, an isotopically labeled internal standard crucial for metabolism, pharmacokinetic, and environmental fate studies. Cyromazine, a triazine insect growth regulator, functions by disrupting the molting process in insects.[1][2] The ¹³C₃-labeled variant allows for precise quantification in complex matrices using mass spectrometry-based methods.[3][4]

Synthesis of Cyromazine-¹³C₃

The synthesis of Cyromazine-¹³C₃ can be achieved through a multi-step process adapted from established methods for similar triazine compounds.[3][5] The proposed pathway commences with ¹³C-labeled urea, which is first converted to ¹³C₃-cyanuric acid, followed by chlorination to yield ¹³C₃-cyanuric chloride. The final step involves the reaction of the chlorinated intermediate with cyclopropylamine to produce Cyromazine-¹³C₃.

Proposed Synthesis Pathway

The logical workflow for the synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Synthesis of ¹³C₃-Cyanuric Acid cluster_1 Step 2: Synthesis of ¹³C₃-Cyanuric Chloride cluster_2 Step 3: Synthesis of Cyromazine-¹³C₃ Urea ¹³C-Urea Cyanuric_Acid ¹³C₃-Cyanuric Acid Urea->Cyanuric_Acid Heat (60°C) Sulfolane Sulfolane/ Cyclohexanol Cyanuric_Acid_ref ¹³C₃-Cyanuric Acid PCl5_POCl3 PCl₅/POCl₃ Cyanuric_Chloride ¹³C₃-Cyanuric Chloride Cyanuric_Chloride_ref ¹³C₃-Cyanuric Chloride Cyanuric_Acid_ref->Cyanuric_Chloride Reflux (115°C) Cyclopropylamine Cyclopropylamine NaOH NaOH (aq) Cyromazine Cyromazine-¹³C₃ Cyanuric_Chloride_ref->Cyromazine Heat (85°C), pH 9.5

Caption: Proposed three-step synthesis pathway for Cyromazine-¹³C₃.

Experimental Protocols

The following protocols are adapted from the synthesis of structurally related compounds and provide a basis for the synthesis of Cyromazine-¹³C₃.

Step 1: Synthesis of ¹³C₃-Cyanuric Acid [3]

  • A mixture of sulfolane (12 g, 0.100 mol) and cyclohexanol (4 g, 0.040 mol) is stirred in a 50 mL three-neck flask equipped with a reflux condenser.

  • The temperature is raised to 60 °C.

  • ¹³C-Urea (4 g, 0.067 mol) is added to the flask.

  • The reaction mixture is heated and stirred, with the progress monitored for the formation of ¹³C₃-cyanuric acid.

Step 2: Synthesis of ¹³C₃-Cyanuric Chloride [3]

  • ¹³C₃-Cyanuric acid (0.90 g, 0.007 mol), phosphorus pentachloride (4.37 g, 0.021 mol), and phosphorus oxychloride (3.22 g, 0.021 mol) are added to a three-neck flask.

  • The mixture is stirred and refluxed at 115 °C for 24 hours, or until the evolution of HCl gas ceases.

  • The residue is distilled at 120 °C under vacuum to remove phosphorus oxychloride.

  • The product is washed from the condenser with chloroform, and the solvent is evaporated under reduced pressure to yield a white solid.

Step 3: Synthesis of Cyromazine-¹³C₃ [5]

  • The ¹³C₃-Cyanuric chloride obtained from the previous step is dissolved in a suitable solvent (e.g., toluene).

  • Cyclopropylamine is added to the reaction mixture.

  • The temperature is raised to 85 °C, and the reaction is maintained for 6 hours.

  • During the reaction, a 30 wt% sodium hydroxide solution is used to adjust and maintain the pH at 9.5.

  • After the reaction is complete, the mixture is cooled to 30 °C and filtered.

  • The solid product is washed with water and dried to obtain Cyromazine-¹³C₃.

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for analogous reactions, which can serve as a benchmark for the synthesis of Cyromazine-¹³C₃.

Reaction StepProductReported Yield (%)Reference
Chlorination of ¹³C₃-Cyanuric Acid¹³C₃-Cyanuric Chloride73.2[3]
Amination of 2-chloro-4,6-diamino-1,3,5-triazineCyromazine96.37[5]

Purification of Cyromazine-¹³C₃

Purification of the synthesized Cyromazine-¹³C₃ is critical to remove unreacted starting materials, byproducts, and other impurities. Solid-phase extraction (SPE) is a commonly employed and effective technique for the cleanup of cyromazine and its metabolites from various matrices.[6][7][8]

Purification Workflow

A typical purification workflow using strong cation exchange (SCX) solid-phase extraction is depicted below.

Purification_Workflow cluster_purification Purification of Cyromazine-¹³C₃ Crude_Product Crude Cyromazine-¹³C₃ Solution SPE_Column Strong Cation Exchange (SCX) SPE Column Crude_Product->SPE_Column Load Sample Wash_1 Wash with 0.1 N HCl SPE_Column->Wash_1 Remove Acidic Impurities Wash_2 Wash with 90% Methanol/Water Wash_1->Wash_2 Remove Polar Impurities Wash_3 Wash with Methanol Wash_2->Wash_3 Final Wash Elution Elute with 5% Ammonium Hydroxide/Methanol Wash_3->Elution Elute Analyte Evaporation Evaporate Solvent Elution->Evaporation Pure_Product Purified Cyromazine-¹³C₃ Evaporation->Pure_Product

Caption: Solid-phase extraction workflow for the purification of Cyromazine-¹³C₃.

Experimental Protocol: Solid-Phase Extraction (SPE)

The following protocol is a general guideline for the purification of Cyromazine-¹³C₃ using a strong cation exchange SPE cartridge.[6][7]

  • Column Conditioning: Condition the SCX SPE column with methanol followed by 0.1 N HCl.

  • Sample Loading: Dissolve the crude Cyromazine-¹³C₃ in a minimal amount of an appropriate solvent (e.g., 90% methanol/water) and load it onto the conditioned SPE column.

  • Washing:

    • Wash the column with 50 mL of 0.1 N HCl to remove acidic and neutral impurities.

    • Wash the column with 50 mL of 90% methanol/water to remove polar impurities.

    • Wash the column with 10 mL of methanol.

  • Elution: Elute the bound Cyromazine-¹³C₃ from the column with 20 mL of 5% ammonium hydroxide in methanol into a collection tube. This step should be performed in a fume hood.

  • Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified Cyromazine-¹³C₃.

Data Presentation: Analytical Parameters

The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The following table presents typical analytical parameters for cyromazine analysis.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-UV2.5 ng (injected)10 ppb97 ± 16[7]
GC-MSD0.050 ng (injected)10 ppb107 ± 9.9[7]
LC-MS/MS0.028 ppm0.094 ppm75.0 ± 6.2[9]

Disclaimer: The provided synthesis and purification protocols are based on literature for analogous compounds and should be adapted and optimized for the specific synthesis of Cyromazine-¹³C₃ in a laboratory setting. All procedures should be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

References

An In-depth Technical Guide to the Isotopic Labeling of Cyromazine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Cyromazine with Carbon-13, focusing on the synthesis, characterization, and application of Cyromazine-13C3. This isotopically labeled compound serves as an invaluable internal standard for quantitative analysis in various matrices, ensuring accuracy and reliability in research and development.

Introduction to Cyromazine and its Isotopic Labeling

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and animal health.[1] Its mode of action involves interfering with the molting and pupation of insect larvae. For rigorous analytical quantification, particularly in complex biological and environmental samples, the use of a stable isotope-labeled internal standard is crucial. This compound, where three carbon atoms in the triazine ring are replaced with the stable isotope ¹³C, is the preferred standard for mass spectrometry-based methods.[2][3] The mass shift of +3 amu allows for clear differentiation from the unlabeled analyte, enabling precise and accurate quantification through isotope dilution mass spectrometry (IDMS).[4]

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of unlabeled Cyromazine and other isotopically labeled triazine compounds. The core of the synthesis is the sequential nucleophilic substitution of the chlorine atoms on a ¹³C-labeled cyanuric chloride core.

Key Starting Material: Cyanuric Chloride-13C3

The pivotal precursor for the synthesis is Cyanuric chloride-13C3.[1][5] This isotopically labeled starting material is commercially available and can be synthesized from ¹³C-labeled urea.[6] The three carbon atoms of the triazine ring in this precursor are all ¹³C isotopes.

Table 1: Properties of Cyanuric Chloride-13C3

PropertyValue
Chemical Formula ¹³C₃Cl₃N₃
Molecular Weight 187.42 g/mol
Appearance White crystalline solid[5]
Isotopic Purity Typically ≥ 99 atom % ¹³C
CAS Number 286013-07-8
Synthetic Pathway

The synthesis of this compound involves a two-step nucleophilic substitution reaction on the Cyanuric chloride-13C3 ring. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise reaction.[7][8]

Step 1: Reaction with Cyclopropylamine

The first step is the reaction of Cyanuric chloride-13C3 with one equivalent of cyclopropylamine. This reaction is typically carried out at a low temperature (0-5 °C) to ensure monosubstitution.[9] An acid scavenger, such as sodium carbonate or a tertiary amine, is used to neutralize the HCl generated during the reaction.

Step 2: Reaction with Ammonia

The resulting 2-chloro-4-(cyclopropylamino)-6-amino-1,3,5-triazine-13C3 intermediate is then reacted with ammonia to replace the remaining two chlorine atoms. This step is typically performed at a higher temperature and pressure to facilitate the substitution.

Below is a diagram illustrating the proposed synthetic pathway for this compound.

G cluster_0 Synthesis of this compound Cyanuric_Chloride_13C3 Cyanuric Chloride-13C3 Intermediate 2-chloro-4-(cyclopropylamino)-6-amino-1,3,5-triazine-13C3 Cyanuric_Chloride_13C3->Intermediate Cyclopropylamine, Base (0-5 °C) Cyromazine_13C3 This compound Intermediate->Cyromazine_13C3 Ammonia (Elevated Temp. & Pressure)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general procedures for the synthesis of triazine compounds.[2][4]

Materials:

  • Cyanuric chloride-13C3 (1 equivalent)

  • Cyclopropylamine (1 equivalent)

  • Sodium carbonate (1 equivalent)

  • Ammonia (aqueous solution, excess)

  • Acetone

  • Water

Procedure:

  • Step 1: Dissolve Cyanuric chloride-13C3 in acetone and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of cyclopropylamine in acetone to the cooled mixture while stirring.

  • Add a solution of sodium carbonate in water dropwise to neutralize the generated HCl.

  • Continue stirring at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: To the reaction mixture containing the intermediate, add an excess of aqueous ammonia.

  • Transfer the mixture to a sealed pressure vessel and heat to 80-100 °C for 4-6 hours.

  • After cooling to room temperature, filter the resulting precipitate.

  • Wash the precipitate with water and then with a small amount of cold acetone.

  • Dry the product under vacuum to yield this compound as a white solid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the successful incorporation of the ¹³C isotopes. The molecular ion of this compound will exhibit a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled Cyromazine.

Table 2: Expected Mass Spectrometry Data for Cyromazine and this compound

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
CyromazineC₆H₁₀N₆166.0967167.1045
This compound ¹³C₃C₃H₁₀N₆169.1068170.1146

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the labeled product. Fragmentation patterns in tandem mass spectrometry (MS/MS) would also be shifted by +3 amu for fragments containing the triazine ring.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic labels.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of the unlabeled standard. However, ¹³C-¹H coupling may be observed for the protons attached to or near the labeled carbon atoms.

  • ¹³C NMR: The carbon NMR spectrum will show three signals for the triazine ring carbons at significantly higher intensity due to the ¹³C enrichment. The chemical shifts of these carbons are not expected to change significantly compared to the unlabeled compound.[12][13]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
¹³C (Triazine Ring)~165-170
C (Cyclopropyl - CH)~20-25
C (Cyclopropyl - CH₂)~5-10

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions.

Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Cyromazine in various matrices including food, environmental, and biological samples.[10][11]

Workflow for Quantitative Analysis using this compound

The general workflow for using this compound as an internal standard is as follows:

G cluster_1 Quantitative Analysis Workflow Sample Sample Collection Spiking Spiking with This compound Sample->Spiking Extraction Sample Extraction Spiking->Extraction Cleanup Sample Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for quantitative analysis using this compound.

By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation and analysis can be corrected for, leading to highly accurate and precise results.

Conclusion

The synthesis and application of this compound represent a critical tool for researchers and professionals in the fields of drug development, food safety, and environmental monitoring. This guide provides a foundational understanding of the synthesis and characterization of this important isotopically labeled standard. While the proposed synthetic protocol is based on established chemical principles, it should be optimized and validated in a laboratory setting. The analytical data provided serves as a benchmark for the successful synthesis and characterization of this compound.

References

Cyromazine-13C3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyromazine-13C3, an isotopically labeled insect growth regulator. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or for metabolic studies.

Core Stability Profile and Recommended Storage

This compound, as a stable isotope-labeled compound, is expected to exhibit a stability profile comparable to its unlabeled counterpart, cyromazine. The product is generally considered chemically stable when stored under appropriate conditions.

Recommended Storage Conditions:

For optimal stability and to ensure the integrity of the compound, this compound should be stored in a cool, dry, and well-ventilated location.[1] It is crucial to keep the product in its original, tightly sealed container to prevent contamination and degradation.[2] While some suppliers may ship the product at ambient temperature, long-term storage recommendations vary.[3]

Quantitative Storage Recommendations:

ParameterRecommended ConditionSource(s)
Temperature 2-8°C or 4°C[4][5]
Long-Term Storage Cool, dry, well-ventilated area[1]
Container Original, tightly sealed container[2]
Light Exposure Protect from light[6]
Extreme Temperatures Avoid temperatures below 0°C and above 48°C[7]

Stability Under Various Conditions

The stability of cyromazine, and by extension this compound, has been evaluated under different environmental stressors. While generally stable, certain conditions can lead to degradation.

Hydrolytic Stability:

There are conflicting reports regarding the hydrolytic stability of cyromazine. One comprehensive evaluation by the Food and Agriculture Organization (FAO) states that cyromazine is not susceptible to hydrolysis within a pH range of 4 to 9.[8] However, other sources suggest that hydrolysis can occur at extreme pH values.[9] Studies simulating food processing conditions (pasteurization, baking, boiling) at pH 4, 5, and 6 showed no degradation of cyromazine.[10]

Photolytic Stability:

Similar to hydrolysis, there are differing accounts on the photolytic stability of cyromazine. The FAO has reported that cyromazine is not susceptible to photolysis.[8] Conversely, other studies indicate that photodegradation can occur, leading to the formation of melamine.[9][11]

Thermal Stability:

Cyromazine is considered to be thermally stable. No hydrolysis was observed at temperatures up to 70°C for 28 days. The compound is reported to be stable below 310°C.[12]

Degradation Pathways

The primary degradation product of cyromazine under various conditions is melamine.[10] This transformation can be initiated by hydrolysis, photolysis, or biological metabolism.

A proposed photodegradation pathway suggests an initial attack by hydroxyl radicals, leading to the opening of the cyclopropyl ring. Subsequent reactions result in the formation of melamine and ammelide.[7] Biodegradation by certain microorganisms has also been shown to convert cyromazine to melamine and N-cyclopropylammeline.[13]

G Simplified Degradation Pathway of Cyromazine Cyromazine Cyromazine Melamine Melamine Cyromazine->Melamine Hydrolysis / Photolysis / Metabolism N_cyclopropylammeline N-cyclopropylammeline Cyromazine->N_cyclopropylammeline Biodegradation Ammelide Ammelide Melamine->Ammelide Further Degradation

Simplified degradation pathways of Cyromazine.

Experimental Protocols

This section details standardized methods for assessing the stability of this compound and quantifying the parent compound and its primary degradant, melamine.

Accelerated Stability Testing (Based on OECD Guideline 113)

This protocol provides a framework for conducting an accelerated stability study to simulate long-term storage.[2]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in its original packaging or in appropriate, inert containers.

  • Initial Analysis (Time Zero): Analyze a subset of the samples to determine the initial purity and concentration of this compound and to establish the absence of melamine.

  • Storage: Place the remaining samples in a temperature-controlled oven at 54-55°C for 14 days.

  • Final Analysis: After the 14-day period, remove the samples and allow them to equilibrate to room temperature. Analyze the samples using a validated analytical method (see Section 4.2).

  • Evaluation: The substance is considered stable if the concentration of this compound has not decreased by more than 5% from the initial value.

HPLC Method for Quantification of Cyromazine and Melamine

This method is suitable for the simultaneous determination of cyromazine and melamine residues.[2][6][14]

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV or DAD detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or NH2 column
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 28 - 35°C
Detection Wavelength 214 nm or 230 nm
Injection Volume 20 µL

Sample Preparation (from a solid standard):

  • Accurately weigh a known amount of the this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

Experimental Workflow for HPLC Analysis:

Workflow for the HPLC analysis of this compound.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. While generally robust, exposure to extreme pH, high temperatures, and light should be minimized to prevent degradation to its primary metabolite, melamine. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to accurately quantify this compound and its potential degradants. Adherence to these guidelines will ensure the integrity and reliability of this compound for its intended applications in research and development.

References

Certificate of Analysis: Cyromazine-13C3 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a representative Certificate of Analysis (CoA) for Cyromazine-13C3. This compound is the isotopically labeled form of Cyromazine, a triazine insect growth regulator.[1] It is commonly used as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, to ensure accuracy and precision. This document outlines the key quality control parameters, analytical methodologies, and data interpretation for this critical reference material.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different lots and manufacturers.

Table 1: Identity and Purity
ParameterSpecificationResultMethod
Chemical Purity ≥ 98.0%99.5%HPLC-UV
Isotopic Purity ≥ 99 atom % 13C99.2 atom % 13CMass Spectrometry
Chemical Identity Conforms to structureConforms1H-NMR, Mass Spec
Appearance White to off-white solidConformsVisual Inspection
Table 2: Residual Solvents
SolventSpecification (ppm)Result (ppm)Method
Methanol ≤ 3000< 50GC-HS
Acetonitrile ≤ 410< 20GC-HS
Dichloromethane ≤ 600< 10GC-HS

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of cyromazine and related compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of this compound by separating it from any unlabeled cyromazine and other impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Procedure: A known concentration of the this compound standard is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is used to calculate the purity against a reference standard.

Mass Spectrometry (MS) for Isotopic Purity

This method confirms the isotopic enrichment of 13C in the this compound molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative abundance of the ion corresponding to this compound is compared to the abundance of the ion corresponding to unlabeled Cyromazine to determine the isotopic purity.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy for Chemical Identity

This technique confirms the chemical structure of the this compound molecule.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated solvent (e.g., DMSO-d6).

  • Procedure: The sample is dissolved in the deuterated solvent, and the 1H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for the this compound structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624).

  • Procedure: A weighed amount of the this compound is placed in a headspace vial and heated. The volatile solvents in the headspace are injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Visualizations

The following diagrams illustrate the analytical workflow and logical relationships in the analysis of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation & Reporting Sample This compound Bulk Material Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC HPLC-UV (Chemical Purity) Prep->HPLC MS Mass Spectrometry (Isotopic Purity, Identity) Prep->MS NMR 1H-NMR (Chemical Identity) Prep->NMR GC GC-HS (Residual Solvents) Prep->GC Data_Analysis Data Analysis & Comparison to Specifications HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis GC->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Caption: Analytical workflow for this compound Certificate of Analysis.

Purity_Assessment cluster_purity Purity Assessment cluster_methods Analytical Methods Chem_Purity Chemical Purity HPLC HPLC Chem_Purity->HPLC Iso_Purity Isotopic Purity MS Mass Spectrometry Iso_Purity->MS

Caption: Logical relationship between purity parameters and analytical methods.

References

Cyromazine-13C3: A Technical and Safety Compendium for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, physicochemical properties, and biological activity of Cyromazine-13C3. Cyromazine, a triazine-based insect growth regulator, is notable for its specific activity against dipteran larvae. The carbon-13 isotope-labeled version, this compound, serves as an invaluable tool in metabolic, environmental fate, and residue analysis studies. This document synthesizes critical data to support its safe handling and effective use in a research and development setting.

Section 1: Safety and Hazard Information

This compound, as a derivative of cyromazine, is expected to exhibit a similar toxicological profile. The following data is based on studies of the unlabeled compound.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard identification for cyromazine:

Pictograms:

Signal Word: Warning

[1]Hazard Statements:

  • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. *[1] H332: Harmful if inhaled. *[1] H335: May cause respiratory irritation. * H373: May cause damage to organs through prolonged or repeated exposure. * H410: Very toxic to aquatic life with long lasting effects. *[1] H411: Toxic to aquatic life with long lasting effects.

[2]Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P314: Get medical advice/attention if you feel unwell.

  • P330: Rinse mouth.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P391: Collect spillage.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

The following tables summarize the key toxicological data for cyromazine.

Endpoint Value Species Reference
Acute Oral LD503,387 mg/kgRat
Acute Dermal LD50>3,100 mg/kgRat
Acute Inhalation LC50>2.72 mg/L (4h)Rat
Skin IrritationMild IrritantRabbit
Eye IrritationMild IrritantRabbit
SensitizationNot a sensitizerGuinea Pig
Genetic and Reproductive Toxicity Result Reference
MutagenicityNo evidence of mutagenicity
CarcinogenicityGroup E: Evidence of Non-carcinogenicity for humans
TeratogenicityNo evidence of teratogenicity
Reproductive EffectsNo reproductive effects observed up to the highest dose tested (150 mg/kg/day)

Section 2: Physicochemical Properties

A comprehensive summary of the physical and chemical properties of cyromazine is presented below.

Property Value Conditions Reference
Molecular FormulaC₆H₁₀N₆
Molar Mass166.19 g/mol
AppearanceCrystalline solid
Melting Point219-222 °C
Water Solubility13 g/L25 °C, pH 7.1
Vapor Pressure4.5 x 10⁻⁷ Pa25 °C
pKa5.2
logP-0.501

Section 3: Mechanism of Action and Metabolism

Cyromazine is a potent insect growth regulator (IGR) that selectively targets dipteran larvae. I[3][4]ts primary mode of action is the disruption of the molting process, leading to larval mortality. W[3][5]hile the precise molecular target is not fully elucidated, evidence suggests interference with the hormonal control of development, particularly the ecdysone signaling pathway. T[6][7][8]his interference affects cuticle formation and sclerotization, although it does not appear to directly inhibit chitin synthesis.

[9][10]#### 3.1 Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of cyromazine, highlighting its interference with the ecdysone signaling pathway, which is crucial for insect molting and development.

Cyromazine_Mechanism_of_Action cluster_insect_cell Insect Larval Cell cluster_cyromazine_effect Cyromazine Interference Ecdysone 20-Hydroxyecdysone (Ecdysone) EcR_USP Ecdysone Receptor Complex (EcR/USP) Ecdysone->EcR_USP Binds to ERE Ecdysone Response Elements (ERE) in DNA EcR_USP->ERE Activates Gene_Expression Expression of Molting-Related Genes ERE->Gene_Expression Initiates Cuticle_Formation Normal Cuticle Formation & Molting Gene_Expression->Cuticle_Formation Leads to Abnormal_Cuticle Abnormal Cuticle Formation Gene_Expression->Abnormal_Cuticle Cyromazine Cyromazine Disrupted_Signaling Disrupted Ecdysone Signaling Cyromazine->Disrupted_Signaling Interferes with Disrupted_Signaling->Gene_Expression Inhibits/Alters Mortality Larval Mortality Abnormal_Cuticle->Mortality

Caption: Proposed mechanism of action of cyromazine via interference with the ecdysone signaling pathway.

Metabolic Pathway

In both plants and animals, the primary metabolic pathway of cyromazine involves N-dealkylation of the cyclopropyl group, leading to the formation of melamine. T[11]his process is a key consideration in residue analysis.

Cyromazine_Metabolism Cyromazine Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) Melamine Melamine (1,3,5-triazine-2,4,6-triamine) Cyromazine->Melamine  N-dealkylation  

Caption: Primary metabolic pathway of cyromazine to melamine.

Section 4: Experimental Protocols

The following section details experimental methodologies relevant to the study of cyromazine and its isotopically labeled analog.

Analysis of Cyromazine and Melamine Residues in Soil

This protocol is adapted from a validated method for the determination of cyromazine and its metabolite melamine in soil samples.

[12]1. Extraction:

  • Weigh 25 g of soil into a 250 mL centrifuge bottle.
  • Add 50 mL of extraction solvent (70% acetonitrile / 30% 0.050 M ammonium carbonate).
  • Shake mechanically for 30 minutes.
  • Centrifuge and decant the supernatant.
  • Repeat the extraction with a fresh 50 mL of extraction solvent.
  • Combine the supernatants.

2. Solid Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., AG 50W-X4 resin) with methanol followed by the extraction solvent. [12] * Load an aliquot of the combined extract onto the cartridge.
  • Wash the cartridge with methanol to remove interferences.
  • Elute cyromazine and melamine with an appropriate solvent (e.g., ammoniated methanol).
  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

3. Instrumental Analysis:

  • LC-UV Analysis:
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.
  • Column: C18 reverse-phase column.
  • Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., ammonium acetate).
  • Detection Wavelength: 214 nm. [12] * Quantification: Based on a calibration curve of analytical standards.
  • GC-MSD Confirmation:
  • Instrument: Gas Chromatograph coupled to a Mass Selective Detector.
  • Derivatization: May be required to improve volatility and chromatographic performance.
  • Column: A suitable capillary column (e.g., DB-5ms).
  • Ionization Mode: Electron Impact (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Soil_Analysis_Workflow Start Soil Sample Extraction Mechanical Shaking with Acetonitrile/Ammonium Carbonate Start->Extraction Centrifugation Centrifugation & Collection of Supernatant Extraction->Centrifugation SPE Strong Cation Exchange Solid Phase Extraction Cleanup Centrifugation->SPE Analysis Instrumental Analysis SPE->Analysis LC_UV LC-UV Analysis (Quantification) Analysis->LC_UV Primary GC_MSD GC-MSD Analysis (Confirmation) Analysis->GC_MSD Confirmatory End Residue Data LC_UV->End GC_MSD->End

References

Unraveling Pesticide Fate: A Technical Guide to Cyromazine-13C3 in Degradation Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of isotopically labeled Cyromazine-13C3 for the comprehensive study of its environmental degradation pathways. The use of stable isotope-labeled compounds is a powerful tool in environmental fate studies, providing unequivocal evidence for the transformation of a parent compound and enabling the identification of novel metabolites.[1][2] This guide provides detailed methodologies, data interpretation strategies, and visual representations of experimental workflows to aid researchers in designing and executing robust degradation studies.

Core Principles of Isotope Tracer Studies

The fundamental advantage of using this compound lies in the ability to distinguish the applied pesticide and its subsequent degradation products from any naturally occurring, unlabeled counterparts in the environmental matrix. The 13C isotope is stable and does not decay, ensuring that the label remains within the molecular structure throughout the degradation process, unless the carbon backbone itself is mineralized. This allows for precise tracking and quantification of metabolites, even at trace levels, through mass spectrometry-based analytical techniques.[1][2]

The Degradation Pathway of Cyromazine

Cyromazine primarily degrades in the environment through a dealkylation reaction to form melamine.[3][4] Further degradation of melamine can occur, leading to the formation of ammeline, ammelide, and eventually cyanuric acid.[4] Another identified metabolite in some bacterial degradation studies is N-cyclopropylammeline.[5][6] The use of this compound, with the label on the triazine ring, ensures that the core structure of the molecule can be traced through these degradation steps.

G cluster_0 Degradation Pathway of this compound Cyromazine This compound Melamine Melamine-13C3 Cyromazine->Melamine Dealkylation NCyclopropylammeline N-cyclopropylammeline-13C3 Cyromazine->NCyclopropylammeline Hydroxylation CyanuricAcid Cyanuric Acid-13C3 Melamine->CyanuricAcid Successive Deamination

Figure 1: Proposed degradation pathway of this compound.

Experimental Design for an Aerobic Soil Degradation Study

A common approach to studying pesticide degradation is through an aerobic soil metabolism study.[7][8] This involves incubating soil treated with this compound under controlled laboratory conditions that mimic a natural aerobic environment.[9][10]

Key Parameters to Control:

  • Soil Type: A range of representative soil types should be used, varying in pH, organic carbon content, and microbial biomass.[7]

  • Temperature: Typically maintained at a constant temperature, for example, 20-25°C.

  • Moisture: Soil moisture is usually kept at 40-60% of its maximum water-holding capacity.

  • Light: Incubations are generally performed in the dark to prevent photodegradation, unless it is a specific focus of the study.[11][12]

Detailed Experimental Protocols

The following protocols provide a framework for conducting an aerobic soil degradation study with this compound.

Soil Collection and Characterization
  • Collect fresh soil samples from a location with no prior history of cyromazine use.

  • Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.

  • Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

Preparation and Application of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • The application rate should be based on the maximum recommended application rate for cyromazine in agricultural settings.

  • Apply the solution evenly to the soil samples and mix thoroughly to ensure uniform distribution. A solvent-only control should also be prepared.

Incubation Conditions
  • Place the treated soil samples into incubation vessels (e.g., glass flasks).

  • Maintain a constant temperature (e.g., 22 ± 2°C) in an incubator.

  • Ensure aerobic conditions by allowing for air exchange.

  • Maintain soil moisture by periodically adding deionized water.

Sampling Schedule
  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Store the collected samples frozen (e.g., at -20°C) until analysis.

Sample Extraction and Cleanup
  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. A common method involves extraction with a mixture of acetonitrile and an aqueous buffer.[13][14][15]

  • Cleanup: The extracts may require a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge is often effective for cyromazine and its metabolites.[13][14][15]

G cluster_1 Experimental Workflow A Soil Collection and Characterization B Spiking with This compound A->B C Aerobic Incubation B->C D Time-course Sampling C->D E Sample Extraction (e.g., Acetonitrile/Buffer) D->E F Extract Cleanup (e.g., SPE) E->F G LC-MS/MS Analysis F->G H Data Analysis and Pathway Elucidation G->H

Figure 2: Workflow for a soil degradation study using this compound.

Analytical Methodology: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of cyromazine and its metabolites due to its high sensitivity and selectivity.[13][14][16][17]

Table 1: Example LC-MS/MS Parameters for this compound and Melamine-13C3

ParameterThis compoundMelamine-13C3
LC Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z) 170.1130.1
Product Ion 1 (m/z) 88.188.1
Product Ion 2 (m/z) 128.171.1

Note: The m/z values for the 13C3-labeled compounds will be 3 Da higher than their unlabeled counterparts. The exact product ions should be confirmed by infusion of an analytical standard.

Data Presentation and Interpretation

The results of the degradation study should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Hypothetical Degradation Data for this compound in Soil

Time (Days)This compound (µg/kg)Melamine-13C3 (µg/kg)N-cyclopropylammeline-13C3 (µg/kg)Total 13C3-Residues (µg/kg)
0100.0< LOQ< LOQ100.0
195.23.1< LOQ98.3
382.512.81.596.8
765.125.43.293.7
1448.938.64.191.6
3023.745.13.572.3
608.935.21.845.9
902.122.7< LOQ24.8

LOQ: Limit of Quantification

From this data, the dissipation half-life (DT50) of this compound can be calculated using first-order kinetics. The formation and decline of the labeled metabolites provide direct evidence of the degradation pathway.

G cluster_2 Data Generation and Analysis Logic Inputs Inputs Soil Samples This compound Standard Solvents and Reagents Process Process Extraction Cleanup LC-MS/MS Analysis Inputs->Process Outputs Outputs Concentration Data Metabolite Identification Degradation Kinetics (DT50) Pathway Elucidation Process->Outputs

Figure 3: Logical flow from experimental inputs to data outputs.

Conclusion

The use of this compound is an invaluable technique for elucidating the environmental degradation pathways of this pesticide. By providing a distinct mass signature, it allows for the unambiguous tracking of the parent compound and its transformation products. The detailed protocols and methodologies outlined in this guide offer a robust framework for researchers to conduct high-quality environmental fate studies, leading to a better understanding of the persistence and transformation of cyromazine in the environment. This knowledge is crucial for accurate environmental risk assessments and the development of sustainable agricultural practices.

References

Methodological & Application

Application Note: High-Throughput GC-MS Analysis of Cyromazine and its Metabolite Melamine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of cyromazine, an insect growth regulator, and its primary metabolite, melamine, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Cyromazine-¹³C₃. The protocol provides a comprehensive workflow, from sample extraction and derivatization to GC-MS analysis in Selected Ion Monitoring (SIM) mode. This method is particularly suited for researchers in environmental science, food safety, and drug metabolism studies.

Introduction

Cyromazine is a widely used pesticide that effectively controls various insect pests in agricultural and veterinary applications. Its primary metabolite, melamine, has raised public health concerns due to its potential for renal toxicity. Consequently, the sensitive and accurate monitoring of both cyromazine and melamine residues in different environmental and biological matrices is of paramount importance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as Cyromazine-¹³C₃, is critical for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results. This application note provides a detailed protocol for the GC-MS analysis of cyromazine and melamine, utilizing Cyromazine-¹³C₃ for robust quantification.

Experimental Workflow

The overall experimental workflow for the analysis of cyromazine and melamine is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis sample Sample Collection (e.g., Soil, Tissue, Feed) homogenize Homogenization sample->homogenize spike Spiking with Cyromazine-¹³C₃ (IS) homogenize->spike extract Extraction with Acidified Acetonitrile spike->extract defat Defatting with Dichloromethane (for fatty matrices) extract->defat cleanup Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) defat->cleanup evaporate1 Evaporation to Dryness cleanup->evaporate1 derivatize Silylation with BSTFA evaporate1->derivatize evaporate2 Evaporation and Reconstitution derivatize->evaporate2 injection GC Injection evaporate2->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification

Figure 1: Experimental workflow for GC-MS analysis of cyromazine and melamine.

Materials and Reagents

  • Standards: Cyromazine (≥98% purity), Melamine (≥99% purity), Cyromazine-¹³C₃ (≥99% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Methanol (HPLC grade), n-Hexane (HPLC grade)

  • Reagents: Trichloroacetic acid (TCA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine

  • Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard (cyromazine, melamine, and Cyromazine-¹³C₃) and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions of cyromazine and melamine with methanol. Prepare a separate working solution for Cyromazine-¹³C₃.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard solution to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. Spike each calibration standard with the Cyromazine-¹³C₃ working solution to a final concentration of 100 ng/mL.

Sample Preparation

The following protocols are generalized for different matrices. Optimization may be required for specific sample types.

A. Animal-Derived Tissues (e.g., Chicken Muscle) [1]

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the 10 µg/mL Cyromazine-¹³C₃ internal standard solution.

  • Add 10 mL of acidified acetonitrile (1% acetic acid) and vortex for 1 minute.

  • Add 5 mL of dichloromethane and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Repeat the extraction with another 10 mL of acidified acetonitrile.

  • Combine the acetonitrile extracts and proceed to SPE cleanup.

B. Milk and Eggs [1]

  • Weigh 5 g of homogenized egg or 5 mL of milk into a 50 mL centrifuge tube.

  • Spike with 100 µL of the 10 µg/mL Cyromazine-¹³C₃ internal standard solution.

  • Add 10 mL of 3% trichloroacetic acid and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant and proceed to SPE cleanup.

C. Soil [2]

  • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Spike with 100 µL of the 10 µg/mL Cyromazine-¹³C₃ internal standard solution.

  • Add 20 mL of 70% acetonitrile/30% 0.05 M ammonium carbonate solution.

  • Shake mechanically for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction.

  • Combine the supernatants and proceed to SPE cleanup.

Solid Phase Extraction (SPE) Cleanup
  • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol.

  • Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature.

  • Evaporate the solvent and reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. The specific conditions may need to be optimized for the instrument in use.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for quantification and confirmation is crucial for method selectivity and sensitivity. Based on the known fragmentation patterns of s-triazines and their TMS derivatives, the following ions are recommended for SIM analysis.

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Cyromazinedi-TMS295310154
Melaminetri-TMS327342255
Cyromazine-¹³C₃ (IS)di-TMS298313157

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method based on validation studies reported in the literature for similar analytical approaches.[1][2]

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)RSD (%)
CyromazineAnimal Tissue5 µg/kg15 µg/kg85 - 105< 15
MelamineAnimal Tissue5 µg/kg15 µg/kg80 - 110< 15
CyromazineMilk/Eggs2 µg/kg5 µg/kg90 - 110< 10
MelamineMilk/Eggs2 µg/kg5 µg/kg85 - 115< 10
CyromazineSoil1 µg/kg5 µg/kg90 - 105< 10
MelamineSoil1 µg/kg5 µg/kg88 - 108< 12

Signaling Pathway and Logical Relationships

The logical flow of the analytical method, from sample to result, is illustrated in the following diagram.

logical_flow Sample Sample Matrix (with Analytes) Extraction Extraction & Cleanup Sample->Extraction IS Cyromazine-¹³C₃ (Internal Standard) IS->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Peak Area Ratios (Analyte/IS) GCMS->Data Result Concentration (µg/kg or µg/L) Data->Result Calibration Calibration Curve Calibration->Result

Figure 2: Logical flow of the quantitative analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of cyromazine and its metabolite melamine in a variety of complex matrices. The incorporation of Cyromazine-¹³C₃ as an internal standard ensures high accuracy and precision by correcting for matrix-induced variations and analytical recovery. The provided protocols for sample preparation, derivatization, and GC-MS analysis, along with the specified SIM parameters, offer a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and drug development.

References

Application Notes and Protocols for Cyromazine-13C3 in Pharmacokinetic and Toxicokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and veterinary medicine to control dipteran larvae. Understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is crucial for assessing its safety and efficacy. Cyromazine-13C3, a stable isotope-labeled form of cyromazine, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its use allows for precise and accurate measurement of cyromazine in biological matrices, overcoming variations in sample extraction and instrument response.

These application notes provide an overview of the use of this compound in PK and TK studies, along with detailed protocols for animal studies and bioanalytical methods.

Pharmacokinetic Profile of Cyromazine

Pharmacokinetic studies have been conducted in several species, including rats, chickens, sheep, and goats. Following oral administration, cyromazine is rapidly absorbed and excreted, predominantly in the urine (approximately 85-95% within 24 hours).[1] Fecal excretion is a minor route.[1] Tissue residue levels are generally low, with the highest concentrations found in the liver and kidneys.[1]

The primary metabolite of cyromazine is melamine, formed through dealkylation.[1][2] In ruminants, methylation to 1-methylcyromazine and hydroxylation have also been observed.[2][3] Unchanged cyromazine is the major component found in the urine of rats, monkeys, sheep, and goats, as well as in the excreta of hens (over 70%).[1]

Toxicokinetic Profile of Cyromazine

Cyromazine exhibits low acute oral toxicity. The oral LD50 values are 2029 mg/kg body weight for mice, 3387 mg/kg for rats, and 1467 mg/kg for rabbits.[1] In repeated dose toxicity studies, reduced food consumption and decreased body weight gain were observed at high doses in rats and dogs.[1] Long-term toxicity and carcinogenicity studies in rats and mice have concluded that cyromazine is not carcinogenic.[1]

Symptoms of acute toxicity at high doses in mammals can include uncoordinated movements (ataxia), salivation, sedation, and difficulty breathing (dyspnea).[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cyromazine in Chickens (Single Oral Dose)

ParameterValueReference
Apparent Volume of Distribution (Vd)1.66 L/kg[5]
Clearance (CL)7.17 mL/kg/min[5]
Elimination Half-life (t1/2)2.82 hours[5]

Table 2: Acute Oral Toxicity of Cyromazine

SpeciesLD50 (mg/kg body weight)Reference
Rat3387 - 4460[4]
Mouse2029[1]
Rabbit1467[1]

Table 3: No-Observed-Effect Level (NOEL) from Repeated Dose Studies

SpeciesStudy DurationNOELBasis of EffectReference
RatLong-term1.8 mg/kg bw/dayBodyweight changes in females[1]
MouseCarcinogenicity6.5 mg/kg bw/dayBodyweight effects in males[1]

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of cyromazine in rats following a single oral gavage administration, using this compound as an internal standard for bioanalysis.

Materials:

  • Cyromazine (analytical grade)

  • This compound (as internal standard)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Blood collection supplies (e.g., EDTA tubes)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of cyromazine (e.g., 10 mg/kg) to a cohort of rats.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Urine and Feces Collection: House a separate cohort of rats in metabolic cages and collect urine and feces for 24 hours.

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Urine): a. Dilute urine samples with mobile phase. b. Add the this compound internal standard. c. Directly inject an aliquot for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for cyromazine and this compound.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software.

Protocol 2: Tissue Residue Depletion Study in Chickens

Objective: To determine the depletion of cyromazine residues in edible tissues of chickens following dietary administration, using this compound as an internal standard.

Materials:

  • Cyromazine-fortified feed

  • Broiler chickens

  • This compound (as internal standard)

  • Tissue homogenization equipment

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Dosing: Feed chickens a diet containing a known concentration of cyromazine (e.g., 5 mg/kg feed) for a specified period (e.g., 14 days).

  • Tissue Collection: At various time points after withdrawal from the medicated feed (e.g., 0, 1, 3, 5, and 7 days), euthanize a subset of chickens and collect edible tissues (muscle, liver, kidney, fat).

  • Sample Preparation (Tissue): a. Homogenize a known weight of tissue (e.g., 1 g) with an extraction solvent (e.g., acetonitrile/water).[6] b. Add the this compound internal standard. c. Centrifuge the homogenate and collect the supernatant. d. Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[6] e. Elute the analytes from the SPE cartridge. f. Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: (As described in Protocol 1).

  • Data Analysis: Plot the concentration of cyromazine in each tissue over time to determine the residue depletion profile and calculate the withdrawal period.

Visualizations

Experimental_Workflow_PK_Study cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Oral Dosing of Rats with Cyromazine Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection Dosing->Urine_Feces_Collection Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Spiking_IS Spike with This compound (IS) Plasma_Processing->Spiking_IS Protein_Precipitation Protein Precipitation Spiking_IS->Protein_Precipitation Extraction Supernatant Transfer and Evaporation Protein_Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->Data_Analysis

Caption: Workflow for a pharmacokinetic study of cyromazine in rats.

Metabolic_Pathway Cyromazine Cyromazine Melamine Melamine Cyromazine->Melamine Dealkylation Methylcyromazine 1-Methylcyromazine (Ruminants) Cyromazine->Methylcyromazine Alkylation Hydroxycyromazine Hydroxycyromazine Cyromazine->Hydroxycyromazine Hydroxylation

Caption: Primary metabolic pathways of cyromazine.

Bioanalytical_Method_Logic Start Biological Sample (Plasma, Tissue) Add_IS Add this compound (Internal Standard) Start->Add_IS Extraction Extraction of Analytes Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification based on Analyte/IS Peak Area Ratio Analysis->Quantification End Final Concentration Quantification->End

Caption: Logical flow of the bioanalytical method using an internal standard.

References

Application Notes and Protocols for the Determination of Cyromazine Residues in Poultry and Livestock using Cyromazine-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine, an insect growth regulator, is utilized in the poultry and livestock industry to control fly larvae in animal manure.[1][2] Its use, however, necessitates the monitoring of potential residues in animal-derived food products to ensure consumer safety.[1] This document provides a detailed application note and protocol for the quantitative determination of cyromazine in poultry and livestock tissues (muscle, liver) and eggs, employing a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of Cyromazine-¹³C₃ as an isotopic internal standard for accurate quantification.

The inclusion of an isotopically labeled internal standard like Cyromazine-¹³C₃ is crucial for high-accuracy quantitative analysis. It effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Experimental Protocols

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from established QuEChERS methods for cyromazine analysis in various matrices.[3][4][5][6][7]

Materials:

  • Homogenized tissue (muscle, liver) or whole egg samples

  • Cyromazine-¹³C₃ internal standard spiking solution (concentration to be optimized based on expected residue levels)

  • Acetonitrile (ACN), HPLC grade

  • Glacial Acetic Acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge capable of 4000 rpm

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of Cyromazine-¹³C₃ internal standard solution.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add the contents of a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaOAc.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg PSA, 50 mg C18, and 900 mg MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions (Typical - to be optimized for specific instrument):

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be optimized for the specific instrument. The transitions for Cyromazine-¹³C₃ will have a +3 Da shift in the precursor and product ions containing the labeled carbons.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Cyromazine 167.185.1139.120
Cyromazine-¹³C₃ 170.187.1142.120

Data Presentation

Method Validation Parameters

The following tables summarize typical quantitative data for method validation, based on performance characteristics reported in the literature for similar analytical methods.[2][4][8][9][10][11]

Table 1: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (µg/kg)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Cyromazine 1 - 100> 0.990.51.5

Table 2: Recovery and Precision in Different Matrices

MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Chicken Muscle 5926.5
20955.8
50984.2
Bovine Liver 5887.1
20916.3
50945.5
Eggs 5908.2
20937.5
50966.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Homogenized Tissue/Egg Sample spike Spike with Cyromazine-¹³C₃ IS sample->spike extract Add Acetonitrile + Acetic Acid Vortex spike->extract salt Add QuEChERS Salts Shake extract->salt centrifuge1 Centrifuge salt->centrifuge1 cleanup dSPE Cleanup (PSA, C18, MgSO₄) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter Supernatant centrifuge2->filter lcms Inject into LC-MS/MS filter->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Cyromazine Residue calibrate->quantify

Caption: Experimental workflow for the determination of cyromazine residues.

logical_relationship cyromazine Cyromazine Residue in Sample extraction Extraction & Cleanup cyromazine->extraction is Cyromazine-¹³C₃ (Internal Standard) is->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Peak Area Ratio (Cyromazine / Cyromazine-¹³C₃) lcms->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of using an internal standard for accurate quantification.

References

Troubleshooting & Optimization

Improving peak shape and resolution for Cyromazine-13C3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of Cyromazine-13C3, improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing) for this compound?

Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic cyromazine molecule with acidic, ionized silanol groups on the surface of silica-based columns (like C18).[1][2] Other potential causes include column overload, packing bed deformation, and using an inappropriate sample solvent.[1][3]

Q2: Why is the retention time of my this compound peak very short on a standard C18 column?

Cyromazine is a very hydrophilic (water-loving) compound, indicated by its low LogP value of approximately -0.06.[4][5] This property leads to weak retention on non-polar reversed-phase columns like C18 and C8, resulting in short retention times that can be close to the void volume and susceptible to matrix interferences.[6][7]

Q3: What is the ideal mobile phase pH for analyzing this compound?

Cyromazine is a weak base with a pKa of 5.22.[4][5][8] For optimal peak shape on a reversed-phase column, the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state. An acidic mobile phase with a pH around 2.6 has been shown to be effective.[9][10] This low pH suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions and improving peak symmetry.[1][2] While a high pH (>7.5) would also ensure a single ionic state, it can degrade the silica-based column, shortening its lifespan.[6][7]

Q4: What type of HPLC column is recommended for this compound analysis?

The choice of column depends on the desired retention mechanism:

  • Reversed-Phase (C18): A modern, end-capped C18 column can provide good results when used with an acidic mobile phase (e.g., pH 2.6 with 0.1% trifluoroacetic acid) to improve retention and reduce peak tailing.[1][9][10]

  • Amino (NH2) Column: NH2 columns have been successfully used to achieve better separation and longer retention times for cyromazine compared to C18 columns in some applications.[6][7][11] These are often used with a mobile phase containing a high percentage of acetonitrile.[6][7]

Q5: My sample is dissolved in a strong solvent like pure acetonitrile. Could this cause peak shape issues?

Yes. Whenever possible, the sample should be dissolved and injected in the mobile phase or a solvent that is weaker (less eluotropic) than the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including broadening and splitting, because the sample doesn't focus properly at the head of the column.[12]

Troubleshooting Guides

Problem 1: Significant Peak Tailing

My this compound peak exhibits significant tailing (asymmetry factor > 1.2).

This is the most common issue for basic analytes like cyromazine. The following workflow can help identify and resolve the problem.

G cluster_0 cluster_1 Step 1: Check Mobile Phase cluster_2 Step 2: Evaluate Column cluster_3 Step 3: Check Injection Parameters start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below pKa (5.2)? (e.g., pH < 3.2) start->check_ph ph_yes pH is OK check_ph->ph_yes Yes ph_no Adjust pH to ~2.6 using TFA or Formic Acid check_ph->ph_no No check_column Is the column old or showing high backpressure? ph_yes->check_column col_yes Column may be contaminated or degraded. Flush or replace. check_column->col_yes Yes col_no Column is likely OK check_column->col_no No check_type Are you using a modern, end-capped C18 column? col_no->check_type type_yes Column type is suitable check_type->type_yes Yes type_no Consider end-capped column to minimize silanol interactions check_type->type_no No check_overload Is sample concentration too high? type_yes->check_overload overload_yes Dilute sample and reinject check_overload->overload_yes Yes overload_no Concentration is OK check_overload->overload_no No

Caption: Troubleshooting workflow for this compound peak tailing.

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to ~2.6 with an acid like trifluoroacetic acid (TFA) or formic acid.[9] Use a modern, high-purity, end-capped C18 column to shield silanol groups.[1]
Column Overload The sample concentration may be too high. Try diluting the sample by a factor of 10 and re-injecting to see if peak shape improves.[1][3]
Column Contamination/Age Sample matrix components can accumulate on the column frit or packing material, creating active sites that cause tailing.[3] Try flushing the column or replacing it with a new one. Using a guard column can help extend column lifetime.[2]
Extra-Column Effects Tailing of early eluting peaks can be caused by excessive tubing volume between the injector, column, and detector. Ensure all fittings are secure and tubing lengths are minimized.
Problem 2: Poor Resolution or Co-elution

My this compound peak is not well-separated from an interfering peak.

G cluster_0 cluster_1 Primary Adjustments cluster_2 Secondary Adjustments cluster_3 start Poor Resolution mod_mobile Modify Mobile Phase Organic:Aqueous Ratio start->mod_mobile mod_flow Decrease Flow Rate start->mod_flow mod_gradient Introduce or Optimize Gradient Slope mod_mobile->mod_gradient mod_flow->mod_gradient change_column Change Column (e.g., C18 to NH2) mod_gradient->change_column end Resolution Improved change_column->end

Caption: Logical approach to improving chromatographic resolution.

Potential Cause Recommended Solution
Insufficient Selectivity The mobile phase composition is not optimal for separating the analytes. Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. Sometimes changing the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity.
Low Column Efficiency Peaks are too broad, causing them to overlap. Decreasing the flow rate can improve efficiency and resolution.[9] Ensure the column is not old or damaged.
Analytes Eluting Too Close If using isocratic elution, introducing a shallow gradient may help separate closely eluting peaks.[13]
Inadequate Stationary Phase The current stationary phase (e.g., C18) may not provide the best selectivity for your specific sample matrix. Consider switching to an alternative chemistry, such as an amino (NH2) column, which offers a different retention mechanism.[6][7]

Data & Methodologies

Table 1: Comparison of HPLC Methods for Cyromazine Analysis
ParameterMethod 1 (Reversed-Phase)Method 2 (Amino)Method 3 (Reversed-Phase Ion-Pair)
Column Waters C18 (250 x 4.6 mm, 5 µm)[9][10]NH2 Column (200 x 4.6 mm)[6][7]Xbridge C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol (85:15, v/v) with pH adjusted to 2.6 using TFA[9][10]Acetonitrile:Water (97:3, v/v)[6]Water:Methanol:Ethanolamine (76:24:0.1, v/v)
Flow Rate 0.7 mL/min[9]Not specified, but typically ~1.0 mL/min1.0 mL/min
Detection UV @ 239 nm[9]UV @ 215 nm[7]UV @ 230 nm
Key Feature Good peak shape due to low pH suppressing silanol activity.Enhanced retention for the hydrophilic cyromazine.Uses a basic additive to improve peak shape.
Experimental Protocol 1: Recommended Method for C18 Analysis

This protocol is based on a validated method for improving the retention and peak shape of cyromazine on a standard C18 column.[9][10]

  • System Preparation:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Column: Waters C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[10]

    • Column Temperature: 35°C.[14]

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 0.1% Trifluoroacetic Acid (TFA) to HPLC-grade water.

    • The mobile phase is a mixture of the aqueous component and methanol in an 85:15 (v/v) ratio.[10]

    • Filter the mobile phase through a 0.22 µm membrane and degas thoroughly.[12]

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.[9]

    • Injection Volume: 20 µL.[9]

    • Detection Wavelength: 239 nm.[9]

  • Sample Preparation:

    • Dilute the final sample extract in the mobile phase (Water:Methanol 85:15 with 0.1% TFA). This is critical to prevent solvent mismatch effects that can distort peak shape.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject standards, quality controls, and samples.

    • Integrate the peak for this compound and verify that the peak tailing factor is within the acceptable limits of your method (typically < 1.5).

Experimental Protocol 2: Alternative Method using an NH2 Column

This protocol is based on methods that utilize an amino column to increase retention of cyromazine.[6][15]

  • System Preparation:

    • HPLC System: Standard HPLC or UHPLC system with UV detector.

    • Column: NH2 (Amino) column, 200 x 4.6 mm (or similar dimensions).[6]

  • Mobile Phase Preparation:

    • The mobile phase is a mixture of HPLC-grade acetonitrile and HPLC-grade water. A ratio of 97:3 (v/v) has been shown to provide good separation.[6][15]

    • Filter the mobile phase through a 0.22 µm membrane and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (typical starting point, may require optimization).

    • Injection Volume: 20 µL.

    • Detection Wavelength: 215 nm.[7]

  • Sample Preparation:

    • Dilute the final sample extract in the mobile phase (Acetonitrile:Water 97:3).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject standards, quality controls, and samples.

    • This method should yield significantly longer retention times for this compound compared to a standard reversed-phase method, moving it away from early-eluting interferences.[6]

References

Addressing low recovery of Cyromazine-13C3 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of low recovery of the Cyromazine-13C3 internal standard in analytical experiments.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of your this compound internal standard can compromise the accuracy and reliability of your analytical results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

First, please review the following flowchart to guide your troubleshooting process:

Low_Recovery_Troubleshooting cluster_prep Initial Checks cluster_extraction Sample Preparation cluster_matrix Matrix & Environmental Factors cluster_resolution Resolution start Low this compound Recovery Observed prep_check 1. Verify Standard Solution Integrity start->prep_check Start Here instrument_check 2. Assess Instrument Performance prep_check->instrument_check If standard is OK resolution Problem Resolved prep_check->resolution If standard was degraded/prepared incorrectly extraction_params 3. Evaluate Extraction Efficiency instrument_check->extraction_params If instrument is OK instrument_check->resolution If instrument required maintenance spe_cleanup 4. Optimize SPE Cleanup extraction_params->spe_cleanup If extraction is inefficient extraction_params->resolution If extraction parameters are optimized matrix_effects 5. Investigate Matrix Effects spe_cleanup->matrix_effects If SPE recovery is low spe_cleanup->resolution If SPE method is optimized adsorption 6. Check for Adsorption matrix_effects->adsorption If matrix effects are significant matrix_effects->resolution If matrix effects are compensated adsorption->resolution If adsorption is suspected

Caption: Troubleshooting workflow for low this compound recovery.

FAQs and Troubleshooting Steps

Q1: My this compound recovery is low. What is the first thing I should check?

A1: The first step is to verify the integrity of your this compound internal standard stock and working solutions.

  • Improper Preparation: Re-prepare your working standard from the stock solution. Ensure that all dilutions are performed accurately.

  • Degradation: Cyromazine is generally stable to hydrolysis at pH 5-9 and to photolysis. However, prolonged exposure to extreme pH or strong light should be avoided. Prepare fresh standards and compare their response to older ones.

  • Storage: Stock solutions of cyromazine are typically stable for up to a year when stored at 4°C in a tightly sealed glass container. Working standards may have a shorter stability of around six months under the same conditions.

Standard Type Recommended Storage Typical Stability
Stock Solution4°C, sealed glass containerUp to 1 year
Working Solution4°C, sealed glass containerUp to 6 months
HPLC Standards4°C, sealed glass containerUp to 3 weeks

Q2: I've confirmed my standard solutions are correct, but the recovery is still low. What's next?

A2: Assess the performance of your analytical instrument, typically an LC-MS/MS system.

  • System Suitability: Inject a "neat" (pure solvent) standard of this compound and verify that the peak area and shape are consistent and meet your system suitability criteria. This will help rule out issues with the injector, column, or mass spectrometer.

  • Ion Source Contamination: A dirty ion source can lead to suppressed signal for both the analyte and the internal standard. Perform routine cleaning and maintenance of your mass spectrometer's ion source.

Q3: My instrument is performing well, but my recovery from extracted samples is low. What should I investigate within my sample preparation procedure?

A3: The next step is to evaluate the efficiency of your extraction method. Low recovery at this stage is often due to incomplete extraction of the internal standard from the sample matrix.

  • Solvent Choice: The choice of extraction solvent is critical. Acidified acetonitrile or methanol are commonly used for cyromazine extraction. The optimal solvent can depend on the matrix. For example, in fatty samples like eggs, a mixture of methanol and acetonitrile may yield better recoveries than acetonitrile alone.

  • pH Adjustment: The sorption of cyromazine to matrix components can be pH-dependent. Adjusting the pH of the extraction solvent can improve recovery. For instance, sorption to soil organic matter is negatively correlated with pH.

  • Homogenization: Ensure thorough homogenization of the sample with the extraction solvent to allow for complete partitioning of the this compound into the liquid phase.

Matrix Recommended Extraction Solvent Reference
Animal TissueAcidic Acetonitrile-Water[1]
Poultry FeedAcetonitrile/Acetic Acid[2]
Soil70% Acetonitrile/30% 0.050 M Ammonium Carbonate[3][4]
Herbal PlantsMethanol with 0.1% Trifluoroacetic Acid[5]
Milk & EggsCombined Cation-Exchange/Reversed-Phase SPE[6]

Q4: I am using Solid-Phase Extraction (SPE) for cleanup. Could this be the cause of low recovery?

A4: Yes, the SPE step is a common source of analyte and internal standard loss.

  • Sorbent Selection: For a basic compound like cyromazine, cation-exchange or mixed-mode (cation-exchange and reversed-phase) SPE cartridges are often used. Ensure you are using the appropriate sorbent for your application.

  • Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.

    • Breakthrough: The internal standard may be washing off the cartridge during the loading or washing steps. Analyze these fractions to check for the presence of this compound.

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent. Ensure your elution solvent is appropriate for the sorbent and the analyte. For cation-exchange sorbents, an ammoniated organic solvent is typically used for elution.

SPE_Workflow cluster_spe SPE Troubleshooting start Low Recovery after SPE check_fractions Analyze Load & Wash Fractions start->check_fractions check_elution Analyze Eluate start->check_elution breakthrough Breakthrough Detected check_fractions->breakthrough incomplete_elution Incomplete Elution check_elution->incomplete_elution optimize_load_wash Optimize Loading/Washing Conditions breakthrough->optimize_load_wash optimize_elution Optimize Elution Solvent/Volume incomplete_elution->optimize_elution resolved Recovery Improved optimize_load_wash->resolved optimize_elution->resolved

Caption: A logical workflow for troubleshooting low recovery during SPE.

Q5: Could matrix effects be causing what appears to be low recovery?

A5: Yes, matrix effects can suppress the ionization of this compound in the mass spectrometer, leading to a lower-than-expected signal.

  • Post-Extraction Spike: To assess matrix effects, spike a known amount of this compound into a blank matrix extract after the extraction and cleanup steps. Compare the response to a neat standard of the same concentration. A significantly lower response in the matrix indicates signal suppression.

  • Mitigation Strategies:

    • Improve Cleanup: A more effective SPE cleanup can remove interfering matrix components.

    • Chromatographic Separation: Optimize your LC method to separate the this compound from co-eluting matrix components.

    • Dilution: Diluting the final extract can sometimes reduce the impact of matrix effects.

It is important to note that while stable isotope-labeled internal standards are used to compensate for matrix effects, there can be differential matrix effects between the analyte and the internal standard, especially if they have slightly different retention times.[7]

Q6: Is it possible that the this compound is adsorbing to my labware?

A6: Adsorption to labware, especially plastic, can be a problem for certain analytes, leading to lower recovery.

  • Container Material: Consider using low-adsorption vials and plates, or silanized glassware, especially when working with low concentrations.

  • Solvent Composition: The composition of the solvent used to dissolve the final extract can influence adsorption. The addition of a small amount of organic solvent can sometimes reduce hydrophobic adsorption to plastic surfaces.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh the required amount of this compound solid standard.

    • Dissolve in an appropriate solvent (e.g., methanol) in a Class A volumetric flask.

    • Store at 4°C in a sealed, amber glass vial.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution using the desired solvent (e.g., methanol or water:methanol mixture).

    • Use calibrated pipettes and Class A volumetric flasks for all dilutions.

    • Store at 4°C in a sealed, amber glass vial.

Protocol 2: General Solid-Phase Extraction (SPE) for Cyromazine

This is a general protocol and should be optimized for your specific matrix and application.

  • Cartridge Conditioning:

    • Condition a cation-exchange SPE cartridge with an appropriate solvent (e.g., 3 mL of methanol).

    • Equilibrate the cartridge with 3 mL of water or a buffer at a pH that ensures cyromazine is charged.

  • Sample Loading:

    • Load the sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences (e.g., 3 mL of 0.1 M HCl followed by 3 mL of methanol).

  • Elution:

    • Elute the this compound with an appropriate solvent (e.g., 3 mL of a 5% ammonium hydroxide in methanol solution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.

References

Technical Support Center: Minimizing Carryover of Cyromazine-¹³C₃ in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of the polar compound Cyromazine-¹³C₃ during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is Cyromazine-¹³C₃ and why is it prone to carryover?

A: Cyromazine is a highly polar and water-soluble triazine pesticide.[1] Its isotopically labeled form, Cyromazine-¹³C₃, is used as an internal standard in quantitative analysis. Polar compounds, particularly those with nitrogen groups like cyromazine, can interact with active sites on metallic surfaces (like stainless steel) and other components within the LC flow path. This adsorption can lead to the compound being retained in the system and released in subsequent injections, a phenomenon known as carryover.

Q2: How can I identify if I have a Cyromazine-¹³C₃ carryover issue?

A: The most straightforward method to identify carryover is to inject a blank solvent (or matrix blank) immediately after injecting a high-concentration standard or sample of Cyromazine-¹³C₃. If a peak corresponding to Cyromazine-¹³C₃ appears in the blank injection, carryover is occurring. The magnitude of this peak relative to the preceding high-concentration injection indicates the severity of the carryover.

Q3: What are the most common sources of carryover in an autosampler?

A: The most common sources of carryover originate from parts of the system that come into direct contact with the sample. For autosamplers, these include:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.

  • Injection Valve: The rotor seal and stator within the injection valve are frequent culprits, as small scratches or wear can trap analytes.

  • Sample Loop: The interior surface of the sample loop can be a site of adsorption.

  • Tubing and Fittings: Any dead volumes or rough surfaces in the connections between the autosampler and the column can contribute to carryover.

Q4: Can my choice of sample vials affect carryover?

A: Yes, the material of your sample vials can influence results. Cyromazine, being a polar compound, may adsorb to certain surfaces. It is advisable to use high-quality, deactivated glass or polypropylene vials to minimize surface interactions that could contribute to both sample loss and carryover.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Carryover

If you suspect Cyromazine-¹³C₃ carryover, follow this systematic approach to isolate the source.

  • Confirm Carryover: Inject a high-concentration standard followed by at least two consecutive blank injections. A diminishing peak in the subsequent blanks confirms carryover from the preceding injection.

  • Isolate the Autosampler:

    • Replace the analytical column with a union.

    • Repeat the injection sequence (high-concentration standard followed by blanks).

    • If carryover is still observed, the source is within the autosampler or the tubing leading to the column.

    • If carryover is significantly reduced or eliminated, the column itself is a major contributor.

  • Evaluate the Injection Valve: Worn rotor seals are a common cause of carryover. If you have ruled out the column and the needle wash is optimized, consider inspecting and replacing the rotor seal.

  • Consider Hardware Compatibility: For highly polar or chelating compounds, standard stainless steel components can be problematic. Using a bio-inert or PEEK-lined LC system can significantly reduce carryover by minimizing metal adsorption sites.[2]

Data Presentation: Wash Solvent Effectiveness

The selection of an appropriate wash solvent is critical for minimizing the carryover of polar compounds like Cyromazine-¹³C₃. The ideal wash solvent should be stronger than the mobile phase and capable of effectively solubilizing the analyte. The following table provides a summary of recommended wash solvent compositions and their expected effectiveness.

Wash Solvent CompositionExpected EffectivenessRationale & Considerations
Mobile Phase B (e.g., 95:5 Acetonitrile:Water + 0.1% Formic Acid) Moderate A good starting point, but may not be strong enough to remove all adsorbed analyte, especially after high-concentration injections.
80-100% Isopropanol (IPA) High IPA is an excellent solvent for a wide range of compounds and is effective at removing "sticky" residues.
50:50:1 Methanol:Acetonitrile:Water with 0.2% Formic Acid High A strong, acidified organic mixture that can effectively dissolve polar and basic compounds like cyromazine. The acid helps to neutralize silanol groups and other active sites.
1-5% Ammonium Hydroxide in 75:25 Methanol:Water Very High For basic compounds like cyromazine, a basic wash can be highly effective at removing residues from acidic active sites on surfaces. Caution: Ensure compatibility with your LC system components.
Dimethyl Sulfoxide (DMSO) Very High DMSO is a very strong, polar aprotic solvent capable of dissolving a wide range of compounds. It can be used as a primary wash, followed by a rinse with a solvent like IPA or methanol to remove the DMSO.

Experimental Protocols

Protocol 1: Preparation of Recommended Wash Solvents

Objective: To prepare effective wash solutions for the reduction of Cyromazine-¹³C₃ carryover.

Materials:

  • HPLC-grade or MS-grade Methanol

  • HPLC-grade or MS-grade Acetonitrile

  • HPLC-grade or MS-grade Isopropanol (IPA)

  • Reagent-grade Formic Acid (≥98%)

  • Reagent-grade Ammonium Hydroxide (28-30%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Clean, dedicated solvent bottles

Procedure for Acidified Wash (50:50:1 Methanol:Acetonitrile:Water with 0.2% Formic Acid):

  • Measure 500 mL of Methanol and add it to a clean 1 L solvent bottle.

  • Measure 500 mL of Acetonitrile and add it to the same bottle.

  • Measure 10 mL of Ultrapure Water and add it to the bottle.

  • Carefully add 2 mL of Formic Acid to the mixture.

  • Cap the bottle and sonicate for 10 minutes to degas and ensure thorough mixing.

  • Label the bottle clearly with its contents and preparation date.

Procedure for Basic Wash (1% Ammonium Hydroxide in 75:25 Methanol:Water):

  • Measure 750 mL of Methanol and add it to a clean 1 L solvent bottle.

  • Measure 250 mL of Ultrapure Water and add it to the same bottle.

  • In a fume hood, carefully measure 10 mL of concentrated Ammonium Hydroxide and add it to the solvent mixture.

  • Cap the bottle and mix gently by inversion. Sonicate for 10 minutes.

  • Label the bottle clearly. Note: Check your LC system's manual for compatibility with basic solutions before use.

Protocol 2: Carryover Evaluation Experiment

Objective: To quantify the percentage of carryover and evaluate the effectiveness of a new wash protocol.

Procedure:

  • Establish a Baseline:

    • Configure the autosampler with your standard wash protocol.

    • Inject the highest concentration of your Cyromazine-¹³C₃ calibration standard (e.g., CAL-HIGH).

    • Immediately follow with three injections of a blank solvent (e.g., BLANK-1, BLANK-2, BLANK-3).

  • Implement the New Wash Protocol:

    • Change the autosampler wash solvent to one of the recommended solutions from the table above.

    • Increase the wash volume and/or the number of wash cycles in your autosampler method. A good starting point is a 500 µL wash performed both before and after sample aspiration.

  • Test the New Protocol:

    • Re-inject the high-concentration standard (CAL-HIGH).

    • Immediately follow with three new blank injections (BLANK-4, BLANK-5, BLANK-6).

  • Calculate Carryover:

    • Integrate the peak area of Cyromazine-¹³C₃ in all injections.

    • Calculate the percent carryover using the following formula for the first blank injection:

      • % Carryover = (Peak Area in BLANK-1 / Peak Area in CAL-HIGH) * 100

    • Compare the % carryover from the baseline experiment to the results with the new wash protocol to determine the improvement.

Mandatory Visualizations

Carryover_Troubleshooting_Workflow start Suspected Cyromazine-¹³C₃ Carryover confirm Inject High-Conc Standard Followed by Blank(s) start->confirm check_peak Peak in Blank? confirm->check_peak no_carryover No Significant Carryover. Monitor System Performance. check_peak->no_carryover No isolate_source Isolate Source: Replace Column with Union check_peak->isolate_source Yes re_inject Re-run Test Sequence (High-Conc -> Blank) isolate_source->re_inject check_peak_no_col Carryover Still Present? re_inject->check_peak_no_col col_issue Column is a Major Contributor. Consider Dedicated Column or Aggressive Column Wash. check_peak_no_col->col_issue No as_issue Autosampler is the Primary Source. check_peak_no_col->as_issue Yes optimize_wash Optimize Needle Wash Protocol: 1. Use Stronger Solvent (e.g., Acidified/Basic) 2. Increase Wash Volume/Duration 3. Use Pre- and Post-Injection Wash as_issue->optimize_wash check_again Re-evaluate Carryover optimize_wash->check_again check_peak_final Carryover Resolved? check_again->check_peak_final resolved Issue Resolved. Implement Optimized Protocol. check_peak_final->resolved Yes hardware Inspect Hardware: 1. Replace Injector Rotor Seal 2. Check for Leaks/Dead Volumes 3. Consider Bio-Inert System check_peak_final->hardware No

Caption: Troubleshooting workflow for diagnosing Cyromazine-¹³C₃ carryover.

Caption: Optimized multi-step autosampler wash sequence for polar compounds.

References

Dealing with co-eluting interferences in Cyromazine-13C3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cyromazine and its isotopic internal standard, Cyromazine-13C3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis, with a focus on co-eluting interferences.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the quantification of this compound.

Problem: Poor Peak Shape or Splitting of the this compound Peak

Possible Causes and Solutions:

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Reconstitute the final extract in a solvent that is of equal or lesser strength than the starting mobile phase conditions.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase can lead to peak tailing or splitting.

    • Solution 1: Implement a robust sample cleanup procedure to remove matrix interferences. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 is effective for many matrices.[1]

    • Solution 2: Use a guard column to protect the analytical column from contaminants.

    • Solution 3: If the column is contaminated, try flushing it with a series of strong solvents. If performance does not improve, replace the column.

  • Extra-column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.

Problem: High or Variable Background Signal at the m/z of this compound

Possible Causes and Solutions:

  • Contamination of the LC-MS/MS System: Contamination from previous analyses, mobile phases, or laboratory environment can lead to a high background signal.

    • Solution 1: Clean the ion source of the mass spectrometer regularly.

    • Solution 2: Use high-purity solvents and reagents for mobile phase preparation.

    • Solution 3: Flush the entire LC system, including the autosampler, with a strong solvent to remove any residual contaminants.

  • Co-eluting Isobaric Interferences: A compound with the same nominal mass as this compound may be co-eluting.

    • Solution 1: Optimize the chromatographic method to improve the separation of this compound from the interfering compound. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different analytical column.

    • Solution 2: If chromatographic separation is not possible, a higher resolution mass spectrometer may be necessary to differentiate between this compound and the isobaric interference based on their exact masses.

  • In-source Fragmentation of a Co-eluting Compound: A co-eluting compound may fragment within the ion source to produce an ion with the same m/z as this compound.

    • Solution: Adjust the ion source parameters, such as the cone voltage or capillary voltage, to minimize in-source fragmentation.

Problem: Inconsistent this compound Signal Intensity Across a Sample Batch

Possible Causes and Solutions:

  • Matrix Effects: Even with a co-eluting internal standard, significant variations in the sample matrix can lead to ion suppression or enhancement, causing inconsistent signal intensity.

    • Solution 1: Improve the sample cleanup procedure to remove more of the matrix components. A comparison of different d-SPE sorbents may be necessary to find the optimal cleanup for your specific matrix.

    • Solution 2: Dilute the sample extracts to reduce the concentration of matrix components entering the mass spectrometer.

    • Solution 3: Prepare matrix-matched calibration standards to compensate for consistent matrix effects.

  • Autosampler Injection Variability: Inconsistent injection volumes can lead to variable signal intensities.

    • Solution: Ensure the autosampler is properly maintained and calibrated. Check for air bubbles in the syringe and sample loop.

  • Internal Standard Addition Variability: Inconsistent addition of the this compound internal standard to samples and standards will result in quantification errors.

    • Solution: Use a calibrated pipette and a consistent procedure for adding the internal standard to all samples, standards, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences for this compound?

While specific co-eluting compounds are highly matrix-dependent, the primary source of interference is often the sample matrix itself. In complex matrices like food and environmental samples, endogenous components such as pigments, lipids, and sugars can co-elute with Cyromazine and its internal standard, leading to ion suppression or enhancement. Melamine, a major metabolite of Cyromazine, can also be present in samples and may need to be chromatographically resolved depending on the analytical goals.[2][3][4]

Q2: How can I optimize my sample cleanup to remove interferences?

The choice of cleanup method depends on the sample matrix. For many food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective choice.[5] The dispersive SPE (d-SPE) cleanup step in QuEChERS can be tailored to the matrix by using different sorbents:

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): Removes non-polar interferences such as fats and waxes.

  • GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can retain planar molecules like Cyromazine if used in excessive amounts.

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing lipids and pigments.

A comparison of the performance of different d-SPE sorbents for pesticide analysis in various matrices can provide guidance on the best choice for your application.[6][7][8]

Q3: What are the recommended LC-MS/MS parameters for Cyromazine and this compound?

The following are typical starting parameters for LC-MS/MS analysis. Optimization will be necessary for your specific instrumentation and application.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute Cyromazine.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cyromazine: Precursor ion (m/z) 167.1 → Product ions (m/z) 85.1, 125.1.

    • This compound: The precursor ion will be shifted by +3 Da (m/z 170.1). The product ions may be the same or also shifted depending on the location of the isotopic labels. It is crucial to determine the optimal transitions for your specific this compound standard.

Q4: My recoveries for this compound are low and inconsistent. What should I investigate?

Low and inconsistent recoveries can be due to issues in both sample preparation and instrumental analysis. Here is a troubleshooting workflow:

Troubleshooting Low Recovery Start Low/Inconsistent Recovery SamplePrep Investigate Sample Preparation Start->SamplePrep Instrumental Investigate Instrumental Analysis Start->Instrumental Extraction Check Extraction Efficiency SamplePrep->Extraction Cleanup Evaluate Cleanup Step SamplePrep->Cleanup IS_Addition Verify Internal Standard Addition Instrumental->IS_Addition MatrixEffects Assess Matrix Effects Instrumental->MatrixEffects pH Optimize Extraction pH Extraction->pH Solvent Test Different Extraction Solvents Extraction->Solvent Sorbent Try Different d-SPE Sorbents Cleanup->Sorbent Dilution Dilute Sample Extracts MatrixEffects->Dilution Calibration Use Matrix-Matched Calibration MatrixEffects->Calibration

Caption: Troubleshooting workflow for low and inconsistent recovery.

Q5: What is the metabolic pathway of Cyromazine?

Cyromazine is metabolized in both plants and animals primarily through dealkylation to form melamine.[2][3][9] Melamine can be further metabolized to ammeline, ammelide, and cyanuric acid. The presence of melamine in samples should be considered during method development, as it may need to be quantified or chromatographically separated from Cyromazine.

Cyromazine Metabolic Pathway Cyromazine Cyromazine Melamine Melamine Cyromazine->Melamine Dealkylation Ammeline Ammeline Melamine->Ammeline Ammelide Ammelide Ammeline->Ammelide CyanuricAcid Cyanuric Acid Ammelide->CyanuricAcid

Caption: Metabolic pathway of Cyromazine.

Experimental Protocols

Detailed QuEChERS Protocol for Cyromazine in Leafy Green Vegetables

This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Preparation:

  • Homogenize approximately 1 kg of the leafy green vegetable sample.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup (d-SPE):

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for Cyromazine in a vegetable matrix using different d-SPE cleanup sorbents. This data is illustrative and will vary depending on the specific matrix and experimental conditions.

d-SPE Sorbent CombinationAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
PSA + C18955-15 (Suppression)
PSA + GCB858-25 (Suppression)
Z-Sep926-18 (Suppression)
No d-SPE (Dilute and Shoot)10515-40 (Suppression)

Note: Matrix effect is calculated as: ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

References

Calibration curve issues in Cyromazine-13C3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Cyromazine-13C3 analysis.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R-squared (R²) value for a Cyromazine calibration curve?

A1: For bioanalytical methods, a correlation coefficient (R²) value of >0.99 is generally considered acceptable. One study on cyromazine analysis in poultry feed reported a linearity of >0.999[1]. However, it is crucial to also assess the goodness of fit by examining the residual plots.

Q2: What are the typical recovery acceptance criteria for Cyromazine and its internal standard, this compound?

A2: While specific validation data for this compound recovery is not widely published, data for the parent compound, Cyromazine, can provide a strong indication of expected performance. Recoveries for Cyromazine have been reported in the range of 77.2% to 92.1%[2]. Another study showed mean recoveries between 62.0% and 99.2%[3]. A broader range of 75% to 110% has also been reported as acceptable[4]. The recovery of the internal standard should be consistent across the calibration curve and quality control samples.

Q3: What are potential stability issues with this compound?

Q4: Can there be chromatographic separation between Cyromazine and this compound?

A4: While 13C-labeled internal standards are expected to co-elute with their corresponding analytes, slight chromatographic separation can sometimes occur. This is less common than with deuterium-labeled standards. If separation is observed, it is important to ensure that both peaks are integrated consistently and that the peak shapes are symmetrical.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (Low R² value)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Standard Preparation - Prepare fresh calibration standards from a new stock solution.- Use calibrated pipettes and volumetric flasks.- Ensure complete dissolution of the standards.
Instrumental Issues - Check for detector saturation at high concentrations. If saturation is observed, the calibration range may need to be narrowed, or the sample diluted.- Inspect the mass spectrometer for any signs of contamination or drift.
Inappropriate Calibration Range - Narrow the calibration range to the expected concentration range of the samples.- Ensure the calibration range is within the linear dynamic range of the instrument.
Matrix Effects - Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.
Non-linear Detector Response - Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit if the non-linearity is reproducible and well-defined.
Issue 2: High Variability in this compound Internal Standard Response

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Internal Standard Spiking - Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of sample preparation.- Verify the precision of the pipettes used for spiking.
Degradation of Internal Standard - Prepare a fresh working solution of this compound.- Check the storage conditions of the stock and working solutions.
Variable Matrix Effects - Evaluate matrix effects by comparing the internal standard response in neat solution versus in extracted blank matrix samples.- Improve sample cleanup to remove interfering matrix components.
Ion Source Contamination - Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Issue 3: Inaccurate Quantification Despite Good Calibration Curve

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Interference/Cross-Contribution - Check the mass spectra of the Cyromazine and this compound standards to ensure there is no significant signal from the analyte at the mass transition of the internal standard, and vice-versa.- The response of the internal standard in a blank sample should be less than 5% of the average internal standard response in the calibration standards[6].
Differential Matrix Effects - Although this compound is expected to experience similar matrix effects as Cyromazine, significant differences can still occur in complex matrices.- Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.- Optimize the chromatographic method to separate Cyromazine from co-eluting matrix components.
Inconsistent Sample Extraction Recovery - Optimize the extraction procedure to ensure consistent and high recovery for both the analyte and the internal standard.- Ensure complete equilibration of the internal standard with the sample matrix before extraction.

Data Presentation

Table 1: Typical Cyromazine Recovery and Precision Data from Literature

Matrix Recovery Range (%) Repeatability RSD (%) Within-Lab Reproducibility RSD (%) Reference
Livestock Products77.2 - 92.1< 2.2< 6.1[2]
Animal Tissues62.0 - 99.2< 9.94Not Reported[3]
Chicken75 - 110< 10 (intra-batch)< 15 (inter-batch)[4]
Soil97 (LC-UV), 107 (GC-MSD)16 (LC-UV), 9.9 (GC-MSD)Not Reported[7]

Table 2: Typical Calibration Curve Parameters for Cyromazine Analysis

Parameter Typical Value Reference
Linearity (R²)> 0.999[1]
Calibration RangeDependent on matrix and instrument sensitivity. e.g., 100 - 1,000 µg/L[4]

Experimental Protocols

Protocol 1: Sample Preparation for Cyromazine in Livestock Products (Adapted from[2])

  • Extraction:

    • Homogenize the sample.

    • Extract with methanol and McIlvaine buffer (pH 3.0). The optimal ratio and volume should be determined for each sample type.

  • Cleanup:

    • Perform solid-phase extraction (SPE) using a reversed-phase and strong cation exchange mixed-mode cartridge.

    • Wash the cartridge with a 0.14% ammonium solution.

  • Elution and Analysis:

    • Elute the analyte and internal standard.

    • Analyze by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample Homogenization Spike Spike with this compound IS Sample->Spike Extraction Extraction with Solvent Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Cyromazine Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_linearity_solutions Linearity Solutions cluster_is_solutions IS Solutions cluster_accuracy_solutions Accuracy Solutions Start Poor Calibration Curve? Check_Linearity Check R² and Residuals Start->Check_Linearity Check_IS Check Internal Standard Response Start->Check_IS Check_Accuracy Check QC Sample Accuracy Start->Check_Accuracy Remake_Standards Remake Standards Check_Linearity->Remake_Standards Inaccurate? Adjust_Range Adjust Calibration Range Check_Linearity->Adjust_Range Non-linear? Use_Weighting Use Weighted Regression Check_Linearity->Use_Weighting Non-linear? Check_Spiking Verify Spiking Procedure Check_IS->Check_Spiking Variable? Fresh_IS Prepare Fresh IS Solution Check_IS->Fresh_IS Low Signal? Clean_Source Clean Ion Source Check_IS->Clean_Source Drifting? Check_Interference Check for Isotopic Interference Check_Accuracy->Check_Interference Inaccurate? Optimize_Chroma Optimize Chromatography Check_Accuracy->Optimize_Chroma Matrix Effects? Improve_Cleanup Improve Sample Cleanup Check_Accuracy->Improve_Cleanup Matrix Effects?

Caption: Troubleshooting logic for calibration curve issues.

References

Technical Support Center: Cyromazine-13C3 Stability in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of sample extraction pH on the stability of Cyromazine-13C3. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a stable isotope-labeled version of Cyromazine, a triazine insecticide. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), this compound is used as an internal standard.[1][2] Since it is chemically almost identical to Cyromazine but has a different mass, it can be added to a sample at a known concentration before extraction and analysis. This allows for the accurate quantification of Cyromazine by correcting for any loss of the analyte during sample preparation and for variations in the analytical instrument's response.[3][4]

Q2: How stable is this compound during sample extraction at different pH values?

Based on available data for Cyromazine, this compound is expected to be highly stable over a wide pH range. Studies on the parent compound, Cyromazine, have shown that it is hydrolytically stable in aqueous solutions between pH 4 and pH 9, even at elevated temperatures for extended periods.[5] For instance, no significant degradation was observed when incubated in buffer solutions at pH 4, 5, and 6 at temperatures up to 120°C.[6] While specific quantitative studies on the degradation of this compound at extreme pH values are limited, its stability is presumed to be very similar to that of unlabeled Cyromazine due to the negligible effect of stable isotope substitution on chemical reactivity.[1][4]

Q3: Can extreme pH conditions during sample extraction lead to the degradation of this compound?

Yes, while stable under a broad range of conditions, exposure to extreme pH values (generally considered to be below pH 2 and above pH 10) can potentially lead to the hydrolysis of the triazine ring in Cyromazine and, by extension, this compound. The primary degradation product of Cyromazine under such conditions is melamine.[7] Therefore, it is crucial to control the pH during sample extraction to ensure the integrity of the internal standard and the accuracy of the analytical results.

Q4: What are the common extraction pH conditions used for Cyromazine analysis?

A review of established analytical methods for Cyromazine reveals that extractions are typically performed under acidic or mildly basic conditions. Common extraction solvents include:

  • Acidic acetonitrile/water solutions.

  • Acetonitrile mixed with glacial acetic acid or formic acid.

  • A mixture of acetonitrile and 0.050 M ammonium carbonate.

  • Weak hydrochloric acid (0.01M) for protein denaturation in egg samples followed by extraction.

These conditions have been shown to provide good recovery rates for Cyromazine, suggesting that the compound is stable under these extraction environments.

Troubleshooting Guide

This guide addresses common issues encountered during sample extraction that may be related to the stability of this compound.

Issue Potential Cause Related to pH Recommended Action
Low or inconsistent recovery of this compound Extraction pH is too low (e.g., < 2). Strong acidic conditions may initiate hydrolysis of the triazine ring.- Measure the pH of your extraction solvent and sample mixture. - Adjust the pH to be within the stable range of 4-9. Consider using a buffered extraction solution.
Extraction pH is too high (e.g., > 10). Highly alkaline conditions can also promote the degradation of this compound to melamine.- Verify the pH of your extraction solution. - If a high pH is necessary for your matrix, minimize the exposure time and temperature during extraction. - Consider an alternative extraction method that does not require strongly alkaline conditions.
High variability in analytical results Inconsistent pH across samples. Minor variations in sample matrix can lead to different final pH values during extraction, causing variable degradation of the internal standard.- Ensure consistent and thorough buffering of all samples and standards. - Prepare fresh extraction solutions daily to avoid changes in pH due to atmospheric CO2 absorption (for basic solutions).
Presence of melamine peak in the chromatogram Degradation of Cyromazine or this compound. This is a strong indicator that the extraction conditions are too harsh (extreme pH or high temperature).- Re-evaluate your extraction protocol. Lower the temperature and adjust the pH to a milder range. - Analyze a standard solution of this compound subjected to the same extraction conditions to confirm degradation.

Experimental Protocols

Below are detailed methodologies for common extraction procedures for Cyromazine, which can be adapted for use with this compound as an internal standard.

Protocol 1: Extraction from Soil

This method is adapted from an established procedure for the determination of Cyromazine and melamine residues in soil.

  • Sample Preparation: Weigh 20 g of homogenized soil into a 250 mL Nalgene bottle.

  • Fortification: Add a known amount of this compound standard solution to the soil sample.

  • Extraction:

    • Add 100 mL of an extraction solvent consisting of 70% acetonitrile and 30% 0.050 M ammonium carbonate.

    • Shake the bottle vigorously by hand for 15 seconds, followed by mechanical shaking for 30 minutes.

    • Centrifuge the sample for 10 minutes at approximately 9000 rpm.

    • Decant the supernatant.

    • Repeat the extraction process with a fresh portion of the extraction solvent.

  • Cleanup:

    • Pool the extracts.

    • Subject an aliquot of the pooled extract to strong cation exchange (SCX) solid-phase extraction (SPE) for cleanup.

  • Analysis: The final eluate is then ready for analysis by LC-MS or GC-MS.

Protocol 2: Extraction from Animal-Derived Food (e.g., Muscle Tissue)

This protocol is based on a method for determining Cyromazine and its metabolite in animal tissues.

  • Sample Preparation: Homogenize a representative sample of the animal tissue.

  • Fortification: Spike a known weight of the homogenized tissue with this compound internal standard.

  • Extraction:

    • Extract the sample with an acidic acetonitrile/water solution.

    • Perform a defatting step using dichloromethane.

  • Cleanup:

    • Purify the extract using a mixed-mode cation-exchange SPE cartridge.

  • Derivatization (for GC-MS): If using gas chromatography, the extract is derivatized with a suitable agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analysis: Analyze the prepared sample by GC-MS or LC-MS.

Visualizations

The following diagrams illustrate the experimental workflow for sample extraction and the potential degradation pathway of this compound.

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis sample Sample Homogenization fortification Fortification with this compound sample->fortification extraction Solvent Extraction (pH controlled) fortification->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant analysis LC-MS/MS or GC-MS Analysis spe->analysis Cleaned Extract

Caption: A generalized workflow for the extraction and analysis of samples for Cyromazine, incorporating the use of this compound as an internal standard.

degradation_pathway cyromazine_13c3 This compound melamine_13c3 Melamine-13C3 cyromazine_13c3->melamine_13c3 Hydrolysis (Extreme pH)

References

Technical Support Center: Cyromazine-13C3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in the mass spectrum of Cyromazine-13C3.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for this compound?

The molecular weight of unlabeled Cyromazine is approximately 166.18 g/mol . For this compound, three carbon-12 atoms are replaced by carbon-13 atoms, increasing the mass by approximately 3 Da. Therefore, you should expect to see the protonated molecule, [M+H]+, at an m/z of approximately 170.1. The exact mass will depend on the instrument calibration and the adduct ion being observed.

Q2: What are the common fragment ions of Cyromazine that can be used for identification?

Q3: What are the most common sources of background noise in LC-MS analysis?

Background noise in LC-MS can originate from various sources, including:

  • Solvents and Mobile Phase Additives: Impurities in solvents, even in high-purity grades, can contribute to background ions. Additives like formic acid, ammonium acetate, or trifluoroacetic acid can also form clusters that appear as noise.

  • Sample Matrix: Complex sample matrices, such as biological fluids, tissue extracts, or environmental samples, contain numerous endogenous compounds that can interfere with the analyte signal.

  • Labware and Consumables: Plasticizers (e.g., phthalates) from plastic tubes and containers, detergents from glassware, and leachables from well plates and pipette tips are common contaminants.

  • System Contamination: Previous analyses can leave residues in the LC system (tubing, injector, column) or the mass spectrometer source, which can slowly bleed into subsequent runs.

  • Gas Supply: Impurities in the nitrogen gas used for nebulization and as a curtain gas can also introduce background noise.

Q4: How can I differentiate between chemical noise and electronic noise?

Chemical noise originates from ionized molecules and will typically show a distribution of m/z values, often with recognizable isotopic patterns or as distinct peaks. Electronic noise is inherent to the detector and electronics of the mass spectrometer and usually appears as a random, low-level signal across the entire spectrum. A key difference is that chemical noise is often reproducible between injections of similar blanks or samples, while electronic noise is more random.

Troubleshooting Guides

High Background Noise Across the Entire Spectrum

This issue often points to a systemic contamination problem.

Troubleshooting Steps:

  • Isolate the Source: Systematically bypass components of the LC system to identify the source of contamination.

    • Infusion Analysis: Disconnect the LC from the mass spectrometer and directly infuse a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer. If the background remains high, the contamination is likely in the mass spectrometer source or the infusion line.

    • LC System Blanks: If the infusion is clean, run a series of blank injections through the LC system. Start with a simple mobile phase gradient without a column. Then, add the column and finally inject a blank solvent. This will help pinpoint if the contamination is in the autosampler, tubing, or the column.

  • Clean the System:

    • Mass Spectrometer Source: Follow the manufacturer's protocol for cleaning the ion source, including the probe, capillary, and cone.

    • LC System: Flush the entire LC system with a series of strong solvents. A common flushing sequence is to sequentially run water, methanol, isopropanol, and then re-equilibrate with the mobile phase.

Experimental Protocol: LC-MS System Flushing

  • Prepare Solvents: Use fresh, high-purity (LC-MS grade) solvents:

    • Solvent A: 100% Water

    • Solvent B: 100% Acetonitrile

    • Solvent C: 100% Isopropanol

    • Solvent D: 100% Methanol

  • Flushing Procedure:

    • Remove the column and replace it with a union.

    • Set the flow rate to a moderate level (e.g., 0.5 mL/min).

    • Flush the system with 100% Water for 30 minutes.

    • Flush with 100% Methanol for 30 minutes.

    • Flush with 100% Isopropanol for 30 minutes.

    • Flush again with 100% Methanol for 15 minutes.

    • Flush with 100% Water for 15 minutes.

    • Re-equilibrate the system with your initial mobile phase conditions.

Specific Interfering Peaks in the this compound Region

This suggests the presence of a co-eluting compound or an isobaric interference.

Troubleshooting Steps:

  • Review the Mass Spectrum:

    • Isotopic Pattern: Examine the isotopic pattern of the interfering peak. If it does not match the expected pattern for this compound, it is likely a different compound.

    • Adducts: Consider the possibility of common adducts of your analyte or other compounds in the sample. Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peak. A shallower gradient around the elution time of your analyte can increase resolution.

    • Column Chemistry: If gradient optimization is insufficient, consider using a different column with a different stationary phase chemistry (e.g., HILIC for polar compounds).

  • Refine Sample Preparation:

    • Solid-Phase Extraction (SPE): If not already in use, incorporate an SPE step to clean up the sample. For Cyromazine, which is a polar basic compound, a mixed-mode or a strong cation exchange (SCX) SPE cartridge can be effective at removing interfering matrix components.

Experimental Protocol: Solid-Phase Extraction (SCX) for Cyromazine Cleanup

  • Sample Pre-treatment: Extract your sample using an appropriate solvent (e.g., acetonitrile/water mixture). Acidify the extract with formic acid to a pH below the pKa of Cyromazine (~5.2) to ensure it is protonated.

  • Cartridge Conditioning: Condition an SCX SPE cartridge by washing it sequentially with methanol and then acidified water.

  • Sample Loading: Load the pre-treated sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove non-polar and neutral interferences.

  • Elution: Elute the protonated this compound from the cartridge using a basic solution (e.g., 5% ammonium hydroxide in methanol). The ammonia will neutralize the charge on the Cyromazine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Common Background Ions in LC-MS

m/z (Positive Mode)Identity/Source
149.0233Phthalate plasticizer (from plasticware)
113.0599Leucine or Isoleucine (amino acid)
118.0865Phenylalanine (amino acid)
195.0863Common detergent
279.1596Dibutyl phthalate (plasticizer)
391.2848Dioctyl phthalate (plasticizer)
VariousPolyethylene glycol (PEG) - repeating unit of 44 Da
VariousPolydimethylsiloxane (PDMS) - from silicone tubing

Table 2: Expected Masses for Cyromazine and this compound

CompoundAdductApproximate m/z
Cyromazine[M+H]+167.1
Cyromazine[M+Na]+189.1
Cyromazine[M+K]+205.1
This compound [M+H]+ 170.1
This compound [M+Na]+ 192.1
This compound [M+K]+ 208.1

Mandatory Visualizations

Troubleshooting_Workflow start High Background Noise Observed q1 Is the noise across the entire spectrum? start->q1 system_contam Systemic Contamination Likely q1->system_contam Yes specific_peaks Specific Interfering Peaks q1->specific_peaks No isolate Isolate Source: Infusion vs. LC Blank system_contam->isolate clean_source Clean MS Source isolate->clean_source MS Issue flush_lc Flush LC System isolate->flush_lc LC Issue end Noise Reduced clean_source->end flush_lc->end review_spectrum Review Spectrum: Isotopes & Adducts specific_peaks->review_spectrum optimize_chrom Optimize Chromatography: - Modify Gradient - Change Column review_spectrum->optimize_chrom Co-elution refine_prep Refine Sample Prep: - Implement SPE review_spectrum->refine_prep Matrix Effect optimize_chrom->end refine_prep->end

Caption: Troubleshooting workflow for high background noise.

SPE_Protocol start Start: Sample Extract acidify Acidify Extract (pH < pKa) start->acidify load Load Sample onto Cartridge acidify->load condition Condition SCX Cartridge (Methanol, then Acidified Water) condition->load wash Wash with Weak Organic Solvent (e.g., Methanol) load->wash elute Elute with Basic Solution (e.g., 5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analyze by LC-MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) protocol for Cyromazine.

Best practices for handling and storing Cyromazine-13C3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for handling and storing Cyromazine-13C3 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their experimental materials.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is the stable isotope-labeled version of Cyromazine, containing three Carbon-13 atoms.[1][2] Cyromazine itself is a triazine-based insect growth regulator, acting as an insecticide and acaricide by affecting the nervous system of immature insect larvae.[1][2][3] In research, this compound is primarily used as an internal standard for quantitative analysis in mass spectrometry-based studies, such as therapeutic drug monitoring and metabolic flux analysis.[1]

2. What are the recommended solvents for preparing this compound stock solutions?

The choice of solvent depends on the desired concentration and the requirements of the downstream application. Methanol and DMSO are commonly used solvents.

Solubility Data for Cyromazine (as a proxy for this compound):

SolventSolubility (at 25°C)Molar Concentration
DMSO33 mg/mL198.57 mM
Methanol2 mg/mL12.03 mM
Water1 mg/mL6.01 mM
Acetonitrile/Water (90:10 v/v)Commonly used for extraction[4]-
Acetone/Methanol (50:50 v/v)Used for stock standard preparation[4]-

Note: Data for unlabeled Cyromazine is presented; similar solubility is expected for the 13C3-labeled version.[5] Always test solubility with a small amount of material first.

3. What is the standard protocol for preparing a this compound stock solution?

The following protocol outlines a general procedure for preparing a stock solution. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).[6]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

  • This compound solid

  • HPLC-grade Methanol[4]

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vial with a PTFE-lined screw cap[7]

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) and transfer it to a clean, dry amber vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of methanol to the vial to achieve the target concentration (e.g., 1 mL for a 1 mg/mL solution).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.

  • Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, preparation date, and lot number.[7]

  • Storage: Store the solution under the recommended conditions (see FAQ #4).

4. How should this compound stock solutions be stored?

Proper storage is critical to maintain the stability and integrity of the stock solution.

Storage Condition Summary:

ParameterRecommendationRationale
Temperature Freezer storage at -20°C is recommended for long-term stability.[3]Minimizes solvent evaporation and slows potential degradation.
Light Store in amber vials or protect from light.[7]Cyromazine can be photodegraded.[5]
Container Use tightly closed containers, such as amber glass vials with PTFE-lined caps.[6]Prevents solvent evaporation and contamination.
Atmosphere Store in a dry environment.Prevents absorption of moisture.

5. What is the long-term stability of this compound stock solutions?

Studies on the parent compound, cyromazine, have demonstrated good stability. Residues of cyromazine in various matrices are stable for at least 24 months when stored frozen at -20°C.[3] While specific data for this compound in solution is limited, it is best practice to prepare fresh solutions for critical experiments or re-qualify the solution concentration if stored for extended periods (e.g., over 6 months).[7]

6. What are the key safety precautions for handling this compound?

Cyromazine is considered harmful if swallowed and can cause skin and eye irritation.[6] It is also toxic to aquatic life with long-lasting effects.

Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6][8]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[6][9] Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Troubleshooting Guide

Q1: I see a precipitate in my stock solution after storing it in the freezer. What should I do?

A1: Precipitate formation upon freezing is common if the storage temperature is below the freezing point of the solvent or if the compound's solubility decreases significantly at lower temperatures.

Troubleshooting Steps:

  • Warm to Room Temperature: Allow the vial to warm to room temperature.

  • Re-dissolve: Vortex or sonicate the solution to see if the precipitate re-dissolves completely.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no particulate matter remains.

  • Consider Solvent: If the precipitate does not re-dissolve, the concentration may be too high for the chosen solvent at storage temperatures. Consider preparing a more dilute stock solution or using a different solvent with higher solubilizing power, such as DMSO.

G start Precipitate observed in frozen stock solution warm Warm solution to room temperature start->warm vortex Vortex and/or sonicate to re-dissolve warm->vortex check Does precipitate re-dissolve? vortex->check use Solution is ready for use. Store at room temperature if needed. check->use Yes fail Precipitate does not re-dissolve. Concentration may be too high. check->fail No action Action: Prepare a more dilute stock or use a different solvent (e.g., DMSO). fail->action

Caption: Troubleshooting workflow for precipitate in stock solutions.

Q2: My experimental results are inconsistent. Could my this compound stock solution have degraded?

A2: Degradation is possible, especially with improper storage (e.g., exposure to light, extreme pH, or non-inert container materials).[5]

Troubleshooting Steps:

  • Check Storage Conditions: Verify that the solution has been stored correctly (frozen, protected from light, tightly sealed).

  • Review Preparation Log: Confirm the preparation date. If the solution is old (e.g., >6-12 months), degradation is more likely.

  • Prepare a Fresh Stock: The most reliable way to rule out degradation is to prepare a fresh stock solution from the solid material and repeat the experiment.

  • Analytical Verification (Optional): For highly critical applications, you can verify the concentration and purity of the stock solution using analytical techniques like LC-MS or qNMR.

Q3: How do I properly prepare serial dilutions from my stock solution for an experiment?

A3: Accurate serial dilutions are crucial for generating reliable data.

Experimental Protocol: Serial Dilution Workflow

This workflow illustrates the process of creating working standards from a concentrated stock solution.

G cluster_0 Preparation cluster_1 Dilution Series cluster_2 Application solid Weigh Solid This compound stock Prepare 1 mg/mL Stock Solution (e.g., in Methanol) solid->stock Dissolve ws1 Prepare 100 µg/mL Working Standard 1 stock->ws1 Dilute 1:10 ws2 Prepare 10 µg/mL Working Standard 2 ws1->ws2 Dilute 1:10 ws3 Prepare 1 µg/mL Working Standard 3 ws2->ws3 Dilute 1:10 exp Use in Experiment (e.g., Spike Samples) ws3->exp

Caption: Experimental workflow for stock solution and serial dilutions.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Cyromazine using Isotope Dilution and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cyromazine, a widely used insecticide. The focus is on the validation of methods employing a stable isotope-labeled internal standard, Cyromazine-¹³C₃, and its comparison with alternative analytical approaches such as those using external standards or other internal standards. The use of an isotope-labeled internal standard like Cyromazine-¹³C₃ in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard technique for quantitative analysis, offering superior accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The Power of Isotope Dilution Analysis

Isotope dilution mass spectrometry is an analytical technique that utilizes a known amount of an isotopically enriched compound (in this case, Cyromazine-¹³C₃) as an internal standard. This standard is chemically identical to the analyte (Cyromazine) but has a different mass due to the incorporation of heavy isotopes (¹³C). By adding a known quantity of Cyromazine-¹³C₃ to the sample at the beginning of the analytical process, any loss of analyte during sample preparation and analysis can be accurately compensated for, leading to more reliable and reproducible results.

Logical Workflow for Cyromazine Analysis using Cyromazine-¹³C₃

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection (e.g., Food Matrix) Spike Spiking with Cyromazine-¹³C₃ Internal Standard Sample->Spike Extraction Extraction of Analytes (e.g., QuEChERS, LLE) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of Cyromazine to Cyromazine-¹³C₃) MS_Detection->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for Cyromazine analysis using Cyromazine-¹³C₃ internal standard.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the determination of Cyromazine. While a dedicated study validating the use of Cyromazine-¹³C₃ was not found in the public literature, the expected performance of an isotope dilution method would theoretically surpass the methods listed below in terms of accuracy and precision due to the effective mitigation of matrix effects.

Table 1: Performance Comparison of LC-Based Methods for Cyromazine Analysis

MethodInternal StandardMatrixRecovery (%)LODLOQLinearity (r²)Citation
LC-MS/MS External StandardLivestock Products77.2 - 92.1---[1][2]
UPLC-MS/MS Matrix-Matched CalibrationAnimal Tissues62.0 - 99.2---[3]
LC-MS/MS (QuEChERS) External StandardPoultry Feed75.0 ± 6.20.028 ppm0.094 ppm>0.99[4][5]
HPLC-DAD External StandardFish and Poultry Feed99.5 - 102.51.48 µg/kg4.50 µg/kg>0.98[6][7]
HPLC-UV External StandardPoultry Meats and Eggs92.8 - 97.30.02 ppm->0.999
HPLC-UV External StandardMilk and Pork84.5 - 90.80.2 ng0.02 mg/kg>0.999
LC-UV External StandardSoil97 ± 162.5 ng (injected)10 ppb-[8]

Table 2: Performance Comparison of GC-Based Methods for Cyromazine Analysis

MethodInternal StandardMatrixRecovery (%)LODLOQLinearity (r²)Citation
GC-MS External Standard (Cyromazine) / Melamine-¹⁵N₃ (for Melamine)Animal-Derived Food75.0 - 110.05-10 µg/kg10-20 µg/kg-[9][10]
GC-MS External Standard (Cyromazine) / Melamine-¹⁵N₃ (for Melamine)Chicken75 - 110-20 µg/kg-[11][12]
GC-MSD External StandardSoil107 ± 9.90.050 ng (injected)10 ppb-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Method 1: LC-MS/MS for Cyromazine in Livestock Products (External Standard)[1][2]
  • Sample Preparation:

    • Extraction with methanol and pH 3.0 McIlvaine buffer.

    • Cleanup using a reversed-phase and strong cation exchange mixed-mode cartridge.

    • The cartridge was washed with 0.14% ammonium solution.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Anion-cation exchange mode ODS column.

    • Detection: Tandem mass spectrometry.

    • Quantification: External standard calibration curve.

Method 2: LC-MS/MS with QuEChERS for Cyromazine in Poultry Feed (External Standard)[4][5]
  • Sample Preparation (QuEChERS):

    • Homogenize 2g of poultry feed.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Shake for 1 minute.

    • Add MgSO₄ and NaOAc, shake for 1 minute.

    • Centrifuge at 1500g for 1 minute.

    • Take an aliquot of the supernatant for cleanup.

    • Cleanup with a C18 SPE cartridge.

  • LC-MS/MS Analysis:

    • Column: C18 column.

    • Mobile Phase: Gradient of acetonitrile and water with formic acid.

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

    • Quantification: External standard calibration curve.

Workflow for QuEChERS-based Cyromazine Analysis

cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample AddSolvent Add Acetonitrile (+ Acetic Acid) Homogenize->AddSolvent AddSalts Add MgSO₄ and NaOAc AddSolvent->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge Centrifuge Shake->Centrifuge Supernatant Take Supernatant Aliquot Centrifuge->Supernatant AddSorbent Add C18 Sorbent Supernatant->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Extract Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for Cyromazine analysis in complex matrices.

Method 3: GC-MS for Cyromazine in Animal-Derived Food (External Standard/Internal Standard for Metabolite)[9][10]
  • Sample Preparation:

    • Muscle Samples: Spike with ¹⁵N₃-melamine, extract with acidic acetonitrile/water, and defat with dichloromethane.

    • Egg and Milk Samples: Direct extraction with 3% trichloroacetic acid.

    • Purify extracts using mixed cation-exchange cartridges.

    • Derivatize with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Detection: Mass spectrometry.

    • Quantification: External standard method for Cyromazine; internal standard method for melamine.

Conclusion

The choice of analytical method for Cyromazine determination depends on the specific requirements of the study, including the matrix complexity, required sensitivity, and available instrumentation. While methods employing external standard calibration have been validated and are widely used, the implementation of an isotope dilution LC-MS/MS method using Cyromazine-¹³C₃ as an internal standard is highly recommended for achieving the highest level of accuracy and precision. This is particularly crucial for regulatory monitoring and in studies where matrix effects can significantly impact the quantification of the analyte. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.

References

Cyromazine-13C3 Versus Deuterated Internal Standards: A Comparative Guide for High-Precision Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the insecticide cyromazine, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between Cyromazine-13C3 and deuterated cyromazine analogs (e.g., Cyromazine-d4) as internal standards, supported by established principles of stable isotope dilution analysis and published experimental protocols.

Core Principles of Isotope Dilution Mass Spectrometry

The overarching goal of using a stable isotope-labeled internal standard (SIL-IS) is to mimic the behavior of the target analyte throughout the analytical process, from sample extraction and cleanup to ionization and detection. An ideal SIL-IS co-elutes with the analyte and experiences identical matrix effects, thus enabling precise correction for any variations and leading to highly accurate quantification.

Performance Comparison: this compound vs. Deuterated Analogs

Based on the well-documented behavior of ¹³C-labeled and deuterated compounds in mass spectrometry, the following table summarizes the expected performance differences between this compound and a deuterated standard like Cyromazine-d4.

FeatureThis compound (¹³C₃)Deuterated Cyromazine (e.g., d4)Rationale & Implications
Chromatographic Co-elution Excellent: Co-elutes perfectly with unlabeled cyromazine.Potential for Partial Separation: May exhibit a slight retention time shift (isotope effect).The difference in bond strength between C-D and C-H can lead to altered chromatographic behavior for deuterated standards, potentially complicating accurate peak integration and quantification. ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, ensuring true co-elution.[1][2]
Isotopic Stability High: The ¹³C-label is chemically inert and not susceptible to exchange.Risk of Back-Exchange: Deuterium atoms, particularly if located on exchangeable sites (e.g., adjacent to heteroatoms), can be lost and replaced by hydrogen from the solvent or matrix.Loss of the isotopic label in a deuterated standard can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[1][3]
Matrix Effect Compensation Superior: Due to identical elution and ionization behavior, it provides the most accurate compensation for ion suppression or enhancement.Good to Moderate: Effective, but any chromatographic separation from the analyte can result in differential matrix effects, reducing the accuracy of correction.[1][4]For complex matrices where significant matrix effects are expected, the perfect co-elution of ¹³C-labeled standards offers a distinct advantage in mitigating these analytical challenges.
Commercial Availability & Cost Generally less common and potentially more expensive.[5]More commonly available and often less expensive.[5]The cost-benefit analysis often depends on the required level of accuracy and the complexity of the analytical method and matrix.

Experimental Workflow for Cyromazine Analysis

The following is a representative experimental protocol for the analysis of cyromazine in a complex matrix, such as chicken meat, using LC-MS/MS. This protocol can be adapted for use with either this compound or a deuterated internal standard.

Sample Preparation and Extraction
  • Homogenization: Homogenize a known weight (e.g., 5 g) of the tissue sample.

  • Spiking: Fortify the homogenized sample with a known concentration of the internal standard (this compound or Cyromazine-d4).

  • Extraction: Add an extraction solvent (e.g., acetonitrile/water with a small percentage of formic acid) to the sample. Vortex vigorously and then centrifuge to separate the solid and liquid phases.

  • Cleanup: The supernatant can be subjected to a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a cation exchange cartridge is a common approach for a polar compound like cyromazine.

G Homogenization 1. Homogenize Sample (e.g., 5g chicken tissue) Spiking 2. Spike with Internal Standard (this compound or Deuterated) Homogenization->Spiking Extraction 3. Add Extraction Solvent (e.g., Acetonitrile/Water/Formic Acid) Spiking->Extraction Vortex_Centrifuge 4. Vortex & Centrifuge Extraction->Vortex_Centrifuge Cleanup 5. Solid-Phase Extraction (SPE) (Cation Exchange) Vortex_Centrifuge->Cleanup LC_Separation 6. LC Separation (e.g., HILIC or Reversed-Phase C18) Cleanup->LC_Separation Eluted Sample Extract MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification

Caption: Experimental workflow for cyromazine analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like cyromazine. Alternatively, a reversed-phase C18 column can be used with an appropriate mobile phase.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typically employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is suitable for cyromazine.

    • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

    • MRM Transitions:

      • Cyromazine: Monitor at least two transitions (e.g., m/z 167 -> 85 and 167 -> 125).

      • This compound: m/z 170 -> 87 (and/or other relevant fragments).

      • Cyromazine-d4: m/z 171 -> 89 (and/or other relevant fragments).

Quantification

Quantification is achieved by calculating the ratio of the peak area of the native cyromazine to the peak area of the internal standard (this compound or deuterated analog). This ratio is then compared to a calibration curve prepared with known concentrations of cyromazine and the internal standard.

Conclusion and Recommendation

For the highest level of accuracy and reliability in cyromazine quantification, particularly in complex matrices or when validating a reference method, This compound is the superior choice for an internal standard. Its key advantages are perfect co-elution with the native analyte and exceptional isotopic stability, which lead to more effective compensation for matrix effects and eliminate the risk of label exchange.

Deuterated internal standards, such as Cyromazine-d4, can provide acceptable performance in many routine applications and are often a more cost-effective option. However, researchers must be vigilant for potential chromatographic separation from the analyte and validate the stability of the deuterium labels under their specific experimental conditions to ensure data integrity. The use of deuterated standards may require more extensive method development and validation to address these potential issues.[1] Ultimately, the choice of internal standard should be guided by the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data quality.

References

Navigating the Analytical Maze: A Comparative Guide to Cyromazine-13C3 Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

The use of a stable isotope-labeled internal standard, such as Cyromazine-13C3, is a cornerstone of robust quantitative analysis, particularly in complex matrices. It compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of the results. The following sections detail the common analytical workflows, performance data from various validated methods for cyromazine, and the pivotal role of this compound.

Comparative Performance of Analytical Methods for Cyromazine

The quantification of cyromazine has been accomplished using various analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The table below summarizes the performance characteristics of different methods as reported in single-laboratory validation studies. The use of an internal standard like this compound is a common practice in these methods to achieve the reported levels of accuracy and precision.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS Poultry Feed0.028 ppm0.094 ppm75.0 ± 6.2Not Reported
GC-MS Animal Muscle10 µg/kg20 µg/kg75.0 - 110.0<15.0
GC-MS Milk & Eggs5 µg/kg10 µg/kg75.0 - 110.0<15.0
HPLC-UV Poultry Meats & Eggs0.02 ppmNot Reported92.8 - 97.3Not Reported
LC-UV Soil2.5 ng injected10 ppb97 ± 16Not Reported
GC-MSD Soil0.050 ng injected10 ppb107 ± 9.9Not Reported
HPLC-DAD Herbal & Edible Plants<0.01 mg/kg0.05 mg/kg93 - 103<7

Experimental Protocols: A Closer Look

The reliability of any analytical method hinges on a well-defined and reproducible experimental protocol. Below are generalized methodologies commonly employed for the analysis of cyromazine, where this compound would be introduced at the beginning of the sample preparation process.

Sample Preparation and Extraction: The QuEChERS Approach

A popular and efficient method for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1]

  • Homogenization: A representative sample of the matrix (e.g., poultry feed, fruit, vegetable) is homogenized.[2]

  • Extraction: A known weight of the homogenized sample is placed in a centrifuge tube. Acetonitrile, often with acetic acid, is added as the extraction solvent.[2] this compound internal standard is added at this stage.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.[1]

  • Centrifugation: The sample is vortexed and then centrifuged to separate the acetonitrile layer containing the analytes.

Cleanup: Solid-Phase Extraction (SPE)

Following extraction, a cleanup step is often necessary to remove matrix components that could interfere with the analysis.

  • SPE Cartridge Selection: A C18 or a mixed-mode cation-exchange SPE cartridge is commonly used for cyromazine analysis.[3][4]

  • Conditioning and Equilibration: The SPE cartridge is conditioned with methanol and then equilibrated with water.

  • Sample Loading: An aliquot of the supernatant from the extraction step is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

  • Elution: The analytes of interest, including cyromazine and this compound, are eluted with a stronger solvent, such as ammoniated acetonitrile.[5]

Analytical Determination: LC-MS/MS and GC-MS

The final determination is typically performed using chromatographic separation coupled with mass spectrometric detection.

  • LC-MS/MS: This is the most common technique due to its high sensitivity and selectivity.[6]

    • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both cyromazine and this compound are monitored for quantification and confirmation.

  • GC-MS: This technique can also be used, often requiring derivatization of cyromazine to increase its volatility.[4]

    • Derivatization: A silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to derivatize cyromazine and its internal standard.[4]

    • Chromatographic Separation: A non-polar or medium-polarity capillary column is used for separation.

    • Mass Spectrometric Detection: Detection is typically performed using a single quadrupole or triple quadrupole mass spectrometer in selected ion monitoring (SIM) or MRM mode.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in a typical this compound based analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Homogenized Sample add_is Add this compound Internal Standard sample->add_is extraction Extraction (e.g., Acetonitrile) add_is->extraction salting_out Salting Out & Vortex extraction->salting_out centrifugation Centrifugation salting_out->centrifugation spe Solid-Phase Extraction (SPE) (e.g., C18 or MCX) centrifugation->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing logical_relationship start Start: Sample with Unknown Cyromazine Concentration add_is Spike with Known Amount of This compound (Internal Standard) start->add_is process Sample Preparation (Extraction, Cleanup) add_is->process analysis LC-MS/MS Analysis process->analysis measure Measure Peak Area Ratios: (Cyromazine / this compound) analysis->measure quantify Quantify Cyromazine Concentration using Calibration Curve measure->quantify end End: Accurate & Precise Result quantify->end

References

Determining Cyromazine's Detection and Quantification Limits: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing robust and reliable analytical methods for quantifying residues like the insecticide cyromazine is critical. A key aspect of method validation is the determination of the limit of detection (LOD) and the limit of quantification (LOQ). This guide provides a comparative overview of various analytical techniques used for this purpose, with a special focus on the strategic advantage of employing isotopically labeled internal standards, such as Cyromazine-¹³C₃.

While specific experimental data on the use of Cyromazine-¹³C₃ for LOD and LOQ determination is not widely published, the principles of isotope dilution mass spectrometry (IDMS) suggest it as a superior method for accuracy and precision. This guide will compare reported LOD and LOQ values for cyromazine obtained through various established methods and outline the theoretical benefits and a general experimental protocol for the isotope dilution approach.

Comparison of Analytical Methods for Cyromazine Quantification

The choice of analytical method can significantly impact the LOD and LOQ. Below is a summary of reported performance data for different techniques and matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
LC-MS/MS with QuEChERSPoultry Feed0.028 ppm (28 µg/kg)0.094 ppm (94 µg/kg)[1][2]
GC-MSAnimal Muscle10 µg/kg20 µg/kg[3]
GC-MSMilk and Eggs5 µg/kg10 µg/kg[3]
HPLC-DADFish and Poultry Feed1.48 µg/kg4.50 µg/kg[4]
LC-UVSoil2.5 ng injected10 ppb (µg/kg)[5][6]
GC-MSDSoil0.050 ng injected10 ppb (µg/kg)[5][6][7]
HPLC with NH₂ columnPoultry Meats and Eggs0.02 ppm (20 µg/kg)-[8]
HPLC with NH₂ columnMilk and Pork0.2 ng0.02 mg/kg (20 µg/kg)[9]

The Isotope Dilution Advantage with Cyromazine-¹³C₃

The use of a stable isotope-labeled internal standard, such as Cyromazine-¹³C₃, in conjunction with mass spectrometry (LC-MS/MS or GC-MS) is the gold standard for quantitative analysis. This is because the internal standard behaves nearly identically to the analyte (native cyromazine) during sample preparation, extraction, and ionization, but is distinguishable by its mass. This allows for the correction of matrix effects and variations in instrument response, leading to more accurate and precise measurements, especially at low concentrations.

Theoretical Benefits for LOD/LOQ Determination:

  • Increased Accuracy: By compensating for analyte loss during sample processing, the quantification of low-level spikes for LOD/LOQ determination is more accurate.

  • Improved Precision: The relative standard deviation (RSD) of measurements at the LOQ is typically lower, providing greater confidence in the determined value.

  • Matrix Effect Mitigation: In complex matrices like animal tissues or feed, ion suppression or enhancement can significantly affect the signal. An isotopically labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for effective normalization.

Experimental Protocols

Below are detailed methodologies for representative analytical techniques.

Isotope Dilution LC-MS/MS Method with Cyromazine-¹³C₃ (General Protocol)

This protocol outlines a general procedure for the determination of cyromazine LOD and LOQ using Cyromazine-¹³C₃ as an internal standard.

a) Sample Preparation and Extraction:

  • Weigh a homogenized sample (e.g., 1 g of animal tissue or feed).

  • Spike the sample with a known, low concentration of native cyromazine and a fixed concentration of Cyromazine-¹³C₃ internal standard solution. A series of decreasing concentrations of the native analyte should be used to approach the expected LOD.

  • Add extraction solvent (e.g., acetonitrile with 1% formic acid).

  • Homogenize and centrifuge the sample.

  • Collect the supernatant for cleanup.

b) Solid Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode cation exchange SPE cartridge.

  • Load the sample extract.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

c) LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Use a suitable C18 column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both cyromazine and Cyromazine-¹³C₃ in Multiple Reaction Monitoring (MRM) mode.

d) LOD and LOQ Calculation:

  • The LOD is typically determined as the lowest concentration at which the analyte peak is consistently detectable with a signal-to-noise ratio of at least 3.

  • The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., typically a signal-to-noise ratio of ≥10, and with a relative standard deviation of ≤20%).

GC-MS Method for Cyromazine in Animal-Derived Food

This method was established for the determination of cyromazine and its metabolite, melamine.[3]

a) Sample Preparation and Extraction:

  • For animal muscle: Spike samples with ¹⁵N₃-melamine, extract with an acidic acetonitrile/water solution, and defat with dichloromethane.[3]

  • For milk and eggs: Directly extract with 3% trichloroacetic acid.[3]

b) Cleanup and Derivatization:

  • Purify the extracts using mixed cation-exchange cartridges.[3]

  • Derivatize the analytes with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

c) GC-MS Analysis:

  • Analyze the derivatized samples by GC-MS.

  • Quantify cyromazine using an external standard method.[3]

QuEChERS and LC-MS/MS for Cyromazine in Poultry Feed

This method provides a faster and more environmentally friendly approach to cyromazine analysis.[1]

a) QuEChERS Extraction:

  • Homogenize a feed sample with water.

  • Add acetonitrile and a salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate).

  • Shake vigorously and centrifuge.

b) Dispersive SPE Cleanup:

  • Take an aliquot of the acetonitrile supernatant.

  • Add it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex and centrifuge.

c) LC-MS/MS Analysis:

  • Filter the supernatant and inject it into the LC-MS/MS system for analysis.

Workflow for LOD and LOQ Determination using Isotope Dilution

The following diagram illustrates the logical workflow for determining the LOD and LOQ of an analyte like cyromazine using a stable isotope-labeled internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation & Spiking cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_determination LOD & LOQ Determination prep_start Select Blank Matrix spike_analyte Spike with decreasing concentrations of Cyromazine prep_start->spike_analyte spike_is Spike with constant concentration of Cyromazine-13C3 spike_analyte->spike_is extraction Extraction & Cleanup (SPE) spike_is->extraction lcms LC-MS/MS Analysis (MRM Mode) extraction->lcms peak_detection Peak Detection & Integration (Analyte & Internal Standard) lcms->peak_detection sn_ratio Calculate Signal-to-Noise (S/N) Ratio peak_detection->sn_ratio precision_accuracy Determine Precision (RSD%) & Accuracy (% Recovery) sn_ratio->precision_accuracy lod LOD (S/N ≥ 3) precision_accuracy->lod loq LOQ (S/N ≥ 10, RSD ≤ 20%) precision_accuracy->loq

Caption: Workflow for LOD and LOQ determination using isotope dilution LC-MS/MS.

References

Cyromazine-13C3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. When quantifying cyromazine, an insect growth regulator, in various matrices, the choice of an appropriate internal standard is critical to mitigate matrix effects and ensure reliable results. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard, specifically Cyromazine-13C3, against other analytical approaches. While direct comparative studies on the performance of this compound are not extensively published, this guide synthesizes the established benefits of isotope dilution mass spectrometry and presents available data from cyromazine analysis to highlight the expected advantages.

The Role of Internal Standards in Mitigating Matrix Effects

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy and precision of quantification. Co-eluting endogenous components from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration.

The use of an ideal internal standard, one that behaves chemically and physically identically to the analyte, is the most effective strategy to compensate for these matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose. They co-elute with the unlabeled analyte and experience the same ionization suppression or enhancement, allowing for accurate correction and reliable quantification.

Performance of Analytical Methods for Cyromazine

While specific data for this compound is limited in publicly available literature, we can infer its potential performance by examining validation data from studies analyzing cyromazine using other calibration methods. These studies provide a benchmark for acceptable accuracy (recovery) and precision (relative standard deviation, RSD).

Table 1: Performance Data for Cyromazine Analysis in Various Matrices (External Standard and Other Internal Standards)

MatrixAnalytical MethodCalibration MethodFortification Level(s)Recovery (%)RSD (%)Reference
Animal-derived FoodGC-MSExternal Standard20, 40, 80 µg/kg75.0 - 110.0<15.0[1][2]
SoilLC-UVNot SpecifiedNot Specified9716[3][4]
SoilGC-MSDNot SpecifiedNot Specified1079.9[3][4]
Livestock ProductsLC-MS/MSExternal StandardNot Specified77.2 - 92.1<6.1[5][6]
Poultry FeedLC-MS/MSNot SpecifiedNot Specified75.0 ± 6.2Not Specified[7]
Herbal & Edible PlantsHPLC-DADNot SpecifiedNot Specified96.2 - 107.11.1 - 5.7[8]

It is important to note that while these methods demonstrate good performance, the use of an external standard calibration, as seen in some of these examples, does not inherently correct for matrix effects that can vary between samples. An isotopically labeled internal standard like this compound is expected to provide consistently higher accuracy and precision across diverse and complex matrices. For instance, in the analysis of melamine, a metabolite of cyromazine, the use of its isotopically labeled internal standard (15N3-melamine) is employed for accurate quantification in animal muscle.[1]

Expected Advantages of this compound

Based on the principles of isotope dilution mass spectrometry, employing this compound as an internal standard is anticipated to offer:

  • Improved Accuracy: By co-eluting and having the same ionization efficiency as the native cyromazine, this compound effectively corrects for signal suppression or enhancement caused by the sample matrix, leading to more accurate quantification.

  • Enhanced Precision: The use of an internal standard minimizes the impact of variations in sample preparation, injection volume, and instrument response, resulting in lower relative standard deviations (RSD) and improved method precision.

  • Robustness Across Matrices: The ability to compensate for matrix effects makes the analytical method more robust and transferable across different and complex sample types, such as animal tissues, feed, and environmental samples.

Experimental Protocols

A typical experimental workflow for the analysis of cyromazine using this compound as an internal standard would involve the following steps:

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices.

  • Sample Homogenization: Weigh a representative portion of the homogenized sample (e.g., 10 g of animal tissue or plant material) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate dihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for cyromazine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both cyromazine and this compound are monitored.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC Final Extract MS MS/MS Detection LC->MS Data Data Processing MS->Data Result Result Data->Result Quantification

Caption: Experimental workflow for cyromazine analysis.

References

A Comparative Analysis of QuEChERS and Traditional Extraction Methods for Cyromazine Quantification Using a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly for the monitoring of pesticide residues in various matrices, the efficiency and accuracy of sample preparation are paramount. This guide provides a detailed comparison between the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional extraction techniques for the analysis of cyromazine, an insecticide widely used in agriculture. The use of a stable isotopically labeled internal standard, Cyromazine-¹³C₃, is incorporated into both methodologies to enhance precision and accuracy by correcting for matrix effects and procedural losses.

This comparison is intended for researchers, scientists, and professionals in drug development and food safety who require robust and reliable methods for cyromazine quantification.

Experimental Protocols: A Step-by-Step Look at Extraction

The choice of extraction method significantly impacts the quality of analytical results. Below are detailed protocols for both a widely adopted QuEChERS procedure and a representative traditional solvent extraction method with solid-phase extraction (SPE) cleanup. The integration of Cyromazine-¹³C₃ at the initial stage is a critical step in both workflows for accurate quantification. Stable isotopically labeled internal standards are considered the gold standard as they share identical chemical and physical properties with the analyte, ensuring they behave similarly during extraction, cleanup, and chromatographic analysis, thus effectively compensating for variations.[1][2][3][4][5]

The Role of Cyromazine-¹³C₃ Internal Standard

In both methodologies, a known concentration of Cyromazine-¹³C₃ is added to the sample at the very beginning of the extraction process. This allows for the correction of analyte loss during any of the subsequent steps (extraction, cleanup, and injection) and compensates for any signal suppression or enhancement caused by the sample matrix during analysis by mass spectrometry.[2]

QuEChERS Extraction Protocol

The QuEChERS method has gained widespread adoption due to its simplicity, high throughput, and reduced solvent consumption.[6][7][8][9]

  • Sample Homogenization: A representative 2-10 gram sample (e.g., poultry feed, eggs, soil) is homogenized.[10][11]

  • Internal Standard Spiking: The homogenized sample is spiked with a standard solution of Cyromazine-¹³C₃.

  • Extraction: 10 mL of an appropriate solvent, often acetonitrile (sometimes acidified), is added to the sample in a 50 mL centrifuge tube.[11] For poultry feed, a mixture of acetonitrile and acetic acid (75:25) has been used.[11]

  • Salting-Out Liquid-Liquid Partitioning: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) to remove water and sodium chloride (NaCl) or sodium acetate to induce phase separation, is added. The tube is shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at high speed (e.g., >3000 rpm) for 5 minutes to separate the acetonitrile layer (top layer) from the solid and aqueous phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube containing a d-SPE sorbent mixture. This mixture commonly includes primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove any remaining water.[12]

  • Final Centrifugation and Analysis: The tube is shaken and then centrifuged. The final supernatant is collected, filtered if necessary, and is then ready for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Traditional Solvent Extraction with SPE Cleanup Protocol

Traditional methods, while often more time-consuming and solvent-intensive, can be tailored for specific and complex matrices. A common approach for cyromazine involves solvent extraction followed by a cartridge-based SPE cleanup.

  • Sample Homogenization: A 10-20 gram sample is homogenized.

  • Internal Standard Spiking: The sample is spiked with the Cyromazine-¹³C₃ internal standard.

  • Solvent Extraction: The sample is extracted by shaking or sonicating with a larger volume of solvent (e.g., 50-100 mL). For soil samples, a common method involves mechanical shaking with a mixture of acetonitrile and ammonium carbonate solution.[13][14] For other matrices, acidified acetonitrile or methanol mixtures are used.[15] This process may be repeated multiple times.

  • Solvent Evaporation and Reconstitution: The solvent extracts are combined and often evaporated to a smaller volume or to dryness, then reconstituted in a solvent suitable for the cleanup step.

  • Solid-Phase Extraction (SPE) Cleanup: The reconstituted extract is passed through an SPE cartridge (e.g., a strong cation exchange (SCX) or C18 cartridge) to remove interfering matrix components.[13][14][16] The cartridge is first conditioned with appropriate solvents. After loading the sample, interfering substances are washed away, and the target analyte (cyromazine) is then eluted with a suitable solvent.

  • Final Preparation and Analysis: The eluate is often evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Performance Data: A Quantitative Comparison

The effectiveness of an extraction method is evaluated based on several key performance indicators. The following table summarizes typical performance data for QuEChERS and traditional methods for cyromazine analysis, compiled from various studies.

Performance MetricQuEChERS MethodTraditional Method (Solvent Extraction & SPE)Notes
Average Recovery 75% - 109%[12][16][17]92% - 107%[13][14]Both methods can achieve excellent recoveries within the acceptable range of 70-120%.
Precision (RSD) < 15%[6]< 16%[13][14]Both methods demonstrate good reproducibility.
Limit of Quantitation (LOQ) 0.001 - 0.094 mg/kg[12][16][17]~0.010 mg/kg[13][14]Both methods are capable of achieving low detection limits suitable for residue monitoring.
Analysis Time per Sample ~30 minutes[16][17]~3 hours[16][17]QuEChERS offers a significant reduction in sample preparation time.
Solvent Consumption ~10-20 mL per sample[16][17]>100-200 mL per sample[16][17]QuEChERS is a much greener technique, using significantly less solvent.

Visualizing the Workflows

The following diagrams illustrate the procedural differences between the QuEChERS and traditional extraction workflows.

G Figure 1: Comparison of Extraction Workflows cluster_0 QuEChERS Workflow cluster_1 Traditional Workflow (Solvent Extraction + SPE) q1 1. Homogenize Sample & Spike with Cyromazine-¹³C₃ q2 2. Add Acetonitrile & Salts (MgSO₄, NaCl) q1->q2 q3 3. Shake Vigorously (1 min) q2->q3 q4 4. Centrifuge (5 min) q3->q4 q5 5. Transfer Aliquot to d-SPE Tube (PSA, C18) q4->q5 q6 6. Shake & Centrifuge q5->q6 q7 7. Analyze Supernatant by LC-MS/MS q6->q7 t1 1. Homogenize Sample & Spike with Cyromazine-¹³C₃ t2 2. Add Extraction Solvent (e.g., 70% Acetonitrile) t1->t2 t3 3. Shake Mechanically (30-60 min) t2->t3 t4 4. Centrifuge/Filter t3->t4 t5 5. Evaporate & Reconstitute t4->t5 t6 6. SPE Cleanup (Condition, Load, Wash, Elute) t5->t6 t7 7. Evaporate & Reconstitute t6->t7 t8 8. Analyze by LC-MS/MS t7->t8

Caption: Procedural steps for QuEChERS vs. Traditional Extraction.

G Figure 2: Logical Comparison of Methods cluster_0 QuEChERS cluster_1 Traditional (SPE) Q_Speed High Speed Q_Cost Low Cost Q_Solvent Low Solvent Use Q_Throughput High Throughput Q_Cleanup Sufficient Cleanup T_Speed Slow T_Cost Higher Cost T_Solvent High Solvent Use T_Throughput Low Throughput T_Cleanup Potentially Higher Cleanup center Cyromazine Analysis center->Q_Speed center->Q_Cost center->Q_Solvent center->Q_Throughput center->Q_Cleanup center->T_Speed center->T_Cost center->T_Solvent center->T_Throughput center->T_Cleanup

Caption: Key performance attributes of QuEChERS vs. Traditional Methods.

Objective Comparison and Conclusion

The QuEChERS method presents a significant advancement over traditional extraction techniques for the routine analysis of cyromazine in a variety of sample matrices. Its primary advantages are the dramatic reductions in time, labor, and solvent consumption.[16][17] A single sample can be prepared in approximately 30 minutes using QuEChERS, compared to several hours for traditional methods.[16][17] Furthermore, the solvent volume is reduced by as much as 20-fold, leading to lower costs and a more environmentally friendly procedure.[16][17]

From a data quality perspective, QuEChERS consistently provides recovery and precision that are comparable to, and sometimes better than, traditional methods.[8][9] For a wide range of matrices like poultry feed, eggs, and soil, QuEChERS has been successfully validated with excellent recovery and reproducibility.[6][12][16]

Traditional methods, particularly those employing SPE, may offer a more exhaustive cleanup for exceptionally complex or "dirty" matrices where the broad-spectrum cleanup of d-SPE might be insufficient. However, this comes at the cost of increased complexity, time, and potential for analyte loss through multiple steps.

References

Evaluating the Isotopic Purity of Cyromazine-13C3 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cyromazine-13C3 as an internal standard, ensuring its isotopic purity is paramount for accurate quantification in analytical studies. This guide provides a framework for evaluating and comparing the isotopic purity of this compound standards from different suppliers. As direct comparative data and Certificates of Analysis with specific isotopic purity values are not always publicly available, this guide outlines the experimental protocols necessary to generate this critical data in-house.

The isotopic purity of a stable isotope-labeled internal standard directly impacts the accuracy of analytical measurements. Impurities, particularly the unlabeled analogue (M+0), can lead to an overestimation of the analyte concentration. Therefore, a thorough evaluation of the isotopic distribution of the this compound standard is a critical step in method validation.

Comparative Evaluation of Isotopic Purity

While several vendors, including Honeywell Fluka, MedchemExpress, and HPC Standards GmbH, offer this compound, the isotopic purity can vary between batches and suppliers.[1][2][3][4][5] To facilitate a direct comparison, a standardized analytical approach is necessary. The following tables present a template for summarizing the key data points that should be collected for each supplier's standard.

Table 1: Supplier Information for this compound Standards

SupplierProduct NumberLot NumberStated Purity (Chemical)Stated Isotopic Purity (if available)
Supplier A[Enter Product No.][Enter Lot No.]
Supplier B[Enter Product No.][Enter Lot No.]
Supplier C[Enter Product No.][Enter Lot No.]

Table 2: Experimentally Determined Isotopic Purity by LC-HRMS

SupplierLot NumberPrecursor Ion (m/z)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)Isotopic Purity (%)
Supplier A[Enter Lot No.][Calculated m/z]
Supplier B[Enter Lot No.][Calculated m/z]
Supplier C[Enter Lot No.][Calculated m/z]

Table 3: Experimentally Determined Isotopic Purity by qNMR

SupplierLot Number13C Signal Integral12C Signal Integral (if detectable)Isotopic Purity (%)
Supplier A[Enter Lot No.]
Supplier B[Enter Lot No.]
Supplier C[Enter Lot No.]

Experimental Protocols

To obtain the data for the tables above, two primary analytical techniques are recommended: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[6][7][8][9][10]

Experimental Workflow for Isotopic Purity Determination

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 qNMR Analysis cluster_3 Data Analysis cluster_4 Comparison prep_start Obtain this compound Standards (Suppliers A, B, C) dissolve Accurately weigh and dissolve in appropriate solvent (e.g., Methanol) prep_start->dissolve lc_inject Inject sample into LC system dissolve->lc_inject qnmr_prep Prepare sample with internal standard (e.g., 1,3,5-trichlorobenzene) dissolve->qnmr_prep lc_sep Chromatographic Separation (C18 column) lc_inject->lc_sep ms_detect High-Resolution Mass Spectrometry (e.g., TOF or Orbitrap) lc_sep->ms_detect ms_data Acquire Full Scan Mass Spectra ms_detect->ms_data ms_process Extract Ion Chromatograms (EICs) for isotopologues (M+0 to M+3) ms_data->ms_process qnmr_acquire Acquire 13C NMR Spectrum (Quantitative parameters) qnmr_prep->qnmr_acquire nmr_process Integrate 13C and 12C signals qnmr_acquire->nmr_process ms_integrate Integrate peak areas ms_process->ms_integrate ms_calc Calculate relative abundances and Isotopic Purity ms_integrate->ms_calc compare Tabulate and compare results from all suppliers ms_calc->compare nmr_calc Calculate Isotopic Purity nmr_process->nmr_calc nmr_calc->compare

Caption: Experimental workflow for the comparative evaluation of this compound isotopic purity.

LC-HRMS Method for Isotopic Purity Determination

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound.[6][7][8][11]

a. Sample Preparation:

  • Prepare stock solutions of each this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solutions to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

b. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan from m/z 100-200.

c. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z of the unlabeled Cyromazine (M+0) and the labeled this compound (M+3), as well as any other significant isotopologues (M+1, M+2).

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+3) / (Area(M+0) + Area(M+1) + Area(M+2) + Area(M+3))] x 100

Quantitative NMR (qNMR) Method for Isotopic Purity Determination

Quantitative 13C NMR can also be employed to determine the isotopic purity by comparing the integral of the 13C-labeled carbon signals to any detectable unlabeled carbon signals.[9][10][12]

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound standard.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Add a known amount of a certified internal standard for quantification if absolute purity is also being determined.

b. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: 13C.

  • Pulse Program: A quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the carbon nuclei being measured to ensure full relaxation and accurate integration. Inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

c. Data Analysis:

  • Process the 13C NMR spectrum.

  • Carefully integrate the signals corresponding to the 13C-labeled carbon atoms.

  • If detectable, integrate the corresponding signals for the unlabeled (12C) carbon atoms.

  • Calculate the isotopic purity based on the relative integrals of the labeled and unlabeled signals.

Conclusion

A thorough evaluation of the isotopic purity of this compound standards is a critical quality control step. By employing the detailed LC-HRMS and qNMR protocols outlined in this guide, researchers can generate the necessary data to objectively compare the performance of standards from different suppliers. This ensures the selection of a high-purity internal standard, which is fundamental for achieving accurate and reliable results in quantitative analytical studies. Researchers are encouraged to request lot-specific Certificates of Analysis from suppliers and to perform their own verification of isotopic purity.

References

Performance of Cyromazine-13C3 as an Internal Standard: A Comparative Guide on Linearity and Detection Range in Various Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cyromazine in diverse biological and environmental matrices is critical. The use of a stable isotope-labeled internal standard, such as Cyromazine-13C3, is paramount for achieving reliable and reproducible results by correcting for matrix effects and variations in sample processing. This guide provides a comparative overview of the linearity and detection ranges for cyromazine analysis in different matrices, wherein this compound would serve as an ideal internal standard. The presented data is based on established analytical methods for cyromazine, as the performance of the internal standard is inherently linked to the overall method's validation parameters.

Quantitative Data Summary

The following tables summarize the linearity, limit of detection (LOD), and limit of quantification (LOQ) for cyromazine in various matrices as reported in scientific literature. These values are indicative of the performance expected when employing a robust analytical method incorporating this compound as an internal standard.

Table 1: Linearity of Cyromazine Detection

MatrixAnalytical MethodLinear RangeCorrelation Coefficient (r/R²)
Poultry FeedLC-MS/MS0.2 - 8 ppm>0.999[1]
Food (General)CZE-DAD0.7 - 50 mg/L0.9998[2]
CucumberColorimetric1 - 500 ng/mLNot Specified[3]
Commercial InsecticidesHPLC-DAD5 - 50 µg/mL0.99995
Chicken TissueGC-MS100 - 1,000 µg/LNot Specified[4]

Table 2: Range of Detection for Cyromazine

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Poultry FeedLC-MS/MS0.028 ppm[5]0.094 ppm[5]
SoilLC-UV2.5 ng (injected)[6][7]10 ppb[6][7]
SoilGC-MSD0.050 ng (injected)[6][7]10 ppb[6][7]
Animal MuscleGC-MS10 µg/kg[8]20 µg/kg[8]
Milk and EggsGC-MS5 µg/kg[8]10 µg/kg[8]
Feed, Egg, Liquid MilkCZE-DADNot Specified0.38 mg/kg (feed), 0.42 mg/kg (egg, milk)[2]
CucumberColorimetric252 ng/g500 ng/g[3]
Commercial InsecticidesHPLC-DAD0.2 µg/mL0.59 µg/mL
Animal Tissue FoodsUPLCNot Specified3.2 µg/kg[9]

Experimental Protocols

The accurate quantification of cyromazine, with the use of this compound as an internal standard, relies on a well-defined experimental protocol. Below are summaries of typical methodologies employed for different matrices.

Analysis of Cyromazine in Poultry Feed using LC-MS/MS

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample extraction, followed by cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: A homogenized poultry feed sample is weighed.

  • Extraction: The sample is extracted with a suitable solvent, such as acetonitrile. The use of this compound as an internal standard would involve spiking the sample at this stage.

  • Cleanup: The extract undergoes a cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove interfering matrix components.[5]

  • Analysis: The cleaned extract is then analyzed by LC-MS/MS. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify cyromazine and this compound.

  • Quantification: The concentration of cyromazine is determined by comparing the peak area ratio of cyromazine to this compound against a calibration curve prepared with known concentrations of cyromazine and a fixed concentration of the internal standard.

Determination of Cyromazine and Melamine in Soil using LC-UV or GC-MSD

This protocol describes the extraction and analysis of cyromazine and its metabolite, melamine, from soil samples.

  • Extraction: Soil samples are extracted twice by mechanical shaking with a solution of 70% acetonitrile and 30% 0.050 M ammonium carbonate.[6][7] this compound would be added prior to extraction.

  • Purification: The pooled extracts are subjected to strong cation exchange (SCX) solid-phase extraction for purification.[6][7]

  • Analysis:

    • LC-UV: The purified extract is analyzed using liquid chromatography with ultraviolet (UV) detection at a wavelength of 214 nm.[6][7]

    • GC-MSD: For confirmatory analysis, the extract can be derivatized and analyzed by gas chromatography-mass selective detection (GC-MSD) in selected ion monitoring (SIM) mode.[6][7]

  • Quantification: Similar to the LC-MS/MS method, quantification is based on the response of the analyte relative to the internal standard.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of cyromazine in a biological matrix using an internal standard like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Output sample Homogenized Matrix (e.g., Tissue, Feed) spike Spike with This compound (IS) sample->spike extraction Solvent Extraction (e.g., Acetonitrile) spike->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quant Quantification (Analyte/IS Ratio) lcms->quant results Concentration Results quant->results

Caption: A generalized workflow for the quantitative analysis of cyromazine using an internal standard.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Platforms for Cyromazine-13C3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cyromazine-13C3, the choice of mass spectrometry platform is a critical decision that directly impacts data quality, sensitivity, and throughput. This guide provides an objective comparison of the most common mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this isotopically labeled insect growth regulator, supported by experimental data and detailed methodologies.

This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of cyromazine, a pesticide used in agriculture and veterinary medicine. Its analysis demands high sensitivity, specificity, and robustness, particularly in complex biological and environmental matrices. This comparison outlines the performance characteristics of QqQ, Q-TOF, and Orbitrap mass spectrometers, enabling an informed selection of the most suitable platform for specific research needs.

Quantitative Performance at a Glance

The selection of a mass spectrometry platform is often dictated by the analytical requirements of the study, such as the need for high-throughput targeted quantification versus comprehensive screening. The following table summarizes the key quantitative performance parameters of each platform for the analysis of small molecules like this compound.

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Analysis Mode Selected Reaction Monitoring (SRM)Full Scan MS/MS (e.g., Target MS/MS)Full Scan MS, SIM, Parallel Reaction Monitoring (PRM)
Selectivity High (based on precursor/product ion pair)Very High (High Resolution Mass Spectrometry)Excellent (Ultra-High Resolution Mass Spectrometry)
Sensitivity (LOD/LOQ) Excellent (often the most sensitive for targeted analysis)Good to Very GoodExcellent
Linear Dynamic Range WideGoodWide
Quantitative Accuracy & Precision ExcellentGood to ExcellentExcellent
Retrospective Analysis NoYesYes
Throughput for Targeted Quant HighModerate to HighHigh

Deep Dive into the Platforms

Triple Quadrupole (QqQ) Mass Spectrometry: The Workhorse for Targeted Quantification

Triple quadrupole mass spectrometers are widely regarded as the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[1] In SRM, the first quadrupole selects the precursor ion (the m/z of this compound), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion for detection. This highly specific process minimizes matrix interference and provides excellent signal-to-noise ratios, making it ideal for routine, high-throughput quantification.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: A Blend of Quantification and High-Resolution Screening

Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer, offering high-resolution and accurate mass measurements.[2] This capability allows for the confident identification of compounds based on their exact mass, which is particularly useful for complex samples where isobaric interferences may be present. While traditionally viewed as stronger for qualitative and screening purposes, modern Q-TOF systems offer competitive quantitative performance.[2] The ability to perform full-scan MS/MS acquisitions enables retrospective data analysis, meaning that data can be re-interrogated for newly identified compounds of interest without the need for re-injection.[3]

Orbitrap Mass Spectrometry: The Pinnacle of Resolution and Versatility

Orbitrap technology provides ultra-high resolution and accurate mass measurements, delivering exceptional selectivity and confidence in compound identification.[4][5] For quantitative analysis, Orbitrap instruments can operate in various modes, including full scan, Selected Ion Monitoring (SIM), and Parallel Reaction Monitoring (PRM).[5] PRM is analogous to SRM on a triple quadrupole but with high-resolution detection of all product ions, providing both quantitative data and confirmatory structural information in a single run.[5] Studies have shown that the quantitative performance of Orbitrap systems is comparable to that of triple quadrupoles for many small molecule applications, with the added benefits of high-resolution and retrospective analysis capabilities.[3]

Experimental Protocols

The following sections provide generalized experimental methodologies for the analysis of this compound on each platform. Specific parameters should be optimized for the particular instrument and matrix being analyzed.

Sample Preparation: QuEChERS Method

A common and effective sample preparation method for pesticides like cyromazine in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[6]

  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile. For acidic analytes, acidified acetonitrile can be used.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before LC-MS analysis.

Liquid Chromatography (LC)

A robust LC method is crucial for separating this compound from matrix components and potential isomers.

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

Mass Spectrometry Parameters

The following table provides typical starting parameters for the analysis of this compound. The precursor ion for this compound is m/z 170.1, and a common product ion is m/z 87.1.

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Ionization Mode Electrospray Ionization (ESI), PositiveESI, PositiveESI, Positive
Scan Mode Selected Reaction Monitoring (SRM)Target MS/MSParallel Reaction Monitoring (PRM)
Precursor Ion (m/z) 170.1170.1170.1
Product Ion(s) (m/z) 87.1 (and others for confirmation)Full scan of product ionsFull scan of product ions
Collision Energy Optimized for the 170.1 -> 87.1 transitionStepped collision energyStepped collision energy (HCD)
Resolution Unit resolution> 20,000 FWHM> 70,000 FWHM

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical comparison of the mass spectrometry platforms.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting platform_comparison cluster_targeted Targeted Quantification cluster_hybrid Hybrid (Quantification & Screening) QqQ Triple Quadrupole (QqQ) - High Sensitivity - Robustness - High Throughput QTOF Q-TOF - High Resolution - Accurate Mass - Retrospective Analysis Orbitrap Orbitrap - Ultra-High Resolution - Excellent Sensitivity - Versatile Scan Modes

References

The Gold Standard: Justifying the Use of ¹³C-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. While various isotopically labeled standards are available, those incorporating Carbon-13 (¹³C) consistently demonstrate superior performance, particularly when compared to their deuterated (²H) counterparts. This guide provides an objective comparison, supported by experimental data and detailed protocols, to elucidate the clear advantages of employing ¹³C-labeled standards.

The ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical workflow, from sample preparation to detection. This ensures that any variations encountered during the process affect both the analyte and the standard equally, allowing for accurate normalization and quantification. Due to their fundamental physicochemical properties, ¹³C-labeled standards fulfill this requirement more effectively than other isotopic labels.

Key Performance Comparisons: ¹³C vs. Other Isotopic Labels

The primary advantages of ¹³C-labeled standards lie in their exceptional chemical stability, near-identical chromatographic behavior to the unlabeled analyte, and minimal kinetic isotope effects. These attributes directly translate to more accurate, precise, and reliable quantitative results.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance differences between ¹³C-labeled and deuterium (²H)-labeled internal standards based on critical analytical parameters.

Table 1: Physicochemical and Analytical Properties

Feature¹³C-Labeled StandardDeuterium (²H)-Labeled StandardJustification & Impact on Analysis
Isotopic Stability Exceptionally high. The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange.[1]Lower. Deuterium labels, especially at exchangeable positions (e.g., -OH, -NH, -SH), can exchange with protons in the solvent.[1]High stability of ¹³C ensures the integrity of the standard throughout the analytical process, preventing loss of the label and inaccurate quantification. Deuterium exchange can lead to a decrease in the labeled standard's signal and an artificial increase in the unlabeled analyte's signal.
Chromatographic Co-elution Co-elutes perfectly with the unlabeled analyte.Often exhibits a chromatographic shift, eluting slightly earlier than the unlabeled analyte in reverse-phase chromatography.Co-elution is critical for the accurate correction of matrix effects and variations in ionization efficiency in mass spectrometry. Chromatographic shifts with deuterated standards can lead to differential ion suppression or enhancement, compromising quantitative accuracy.[1]
Kinetic Isotope Effect (KIE) Minimal to negligible. The relative mass difference between ¹²C and ¹³C is small.Significant. The large relative mass difference between ¹H and ²H can lead to slower reaction rates for deuterated molecules.A significant KIE can alter the rate of metabolism or degradation of the standard compared to the analyte, leading to inaccurate quantification if the analysis involves biological matrices or enzymatic reactions.
Mass Spectrometric Fragmentation Fragmentation patterns are generally identical to the unlabeled analyte.Fragmentation patterns can sometimes differ, and the label can be prone to scrambling.[1]Consistent fragmentation ensures reliable identification and quantification using multiple reaction monitoring (MRM) in tandem mass spectrometry.
Synthesis & Cost Generally more complex and expensive to synthesize.Typically less complex and more cost-effective to synthesize.The higher initial cost of ¹³C-labeled standards is often justified by the superior data quality and reduced risk of failed or repeated experiments.

Table 2: Quantitative Performance in Bioanalysis

Parameter¹³C-Labeled StandardDeuterium (²H)-Labeled StandardImplication
Accuracy & Precision Higher. Better correction for matrix effects and procedural variability leads to more accurate and precise results.Can be compromised. Chromatographic shifts and potential label instability can introduce bias and variability.For regulated bioanalysis, the superior accuracy and precision of ¹³C-labeled standards are often a requirement.
Method Robustness High. Performance is less susceptible to changes in chromatographic conditions or sample matrix.Lower. Changes in mobile phase composition or gradient can exacerbate chromatographic shifts, affecting robustness.Methods using ¹³C-labeled standards are generally more transferable and reliable over time.
Risk of Inaccurate Results Low. The inherent stability and co-elution minimize the risk of analytical artifacts.Higher. Isotopic exchange and chromatographic shifts are known sources of error that must be carefully evaluated and controlled.The use of ¹³C-labeled standards provides greater confidence in the generated data, which is critical for decision-making in drug development and clinical research.

Experimental Protocols

To illustrate the practical application and validation of ¹³C-labeled standards, a representative experimental protocol for the quantitative analysis of a drug in human plasma by LC-MS/MS is provided below. This protocol is synthesized from best practices and regulatory guidelines.

Representative Protocol: Quantitative Analysis of Drug 'X' in Human Plasma using a ¹³C-Labeled Internal Standard

1. Objective: To validate a bioanalytical method for the quantification of drug 'X' in human plasma using its stable ¹³C-labeled analogue as an internal standard (IS).

2. Materials and Reagents:

  • Drug 'X' reference standard

  • ¹³C-labeled Drug 'X' (IS)

  • Control human plasma (with anticoagulant)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

3. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of Drug 'X' and the ¹³C-IS in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Drug 'X' by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working solution of the ¹³C-IS at an appropriate concentration in 50:50 methanol:water.

4. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions of Drug 'X' to achieve a concentration range of 1-1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the ¹³C-IS working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation and peak shape.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the analyte.

  • MRM Transitions: Optimized for both Drug 'X' and the ¹³C-IS.

7. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

    • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

    • Accuracy and Precision: Analyze QC samples on multiple days to determine intra- and inter-day accuracy and precision.

    • Calibration Curve: Assess the linearity, range, and goodness of fit of the calibration curve.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

    • Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.

    • Recovery: Determine the extraction efficiency of the analyte and IS.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key principles and workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with ¹³C-Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC Chromatographic Separation (Co-elution) Concentrate->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify Result Accurate Concentration Quantify->Result

Caption: A typical experimental workflow for quantitative analysis using a ¹³C-labeled internal standard.

Caption: The Kinetic Isotope Effect (KIE) is more pronounced for deuterium due to the larger relative mass difference.

chromatographic_shift cluster_chromatogram Representative Chromatogram A Analyte + ¹³C-IS B Analyte C ²H-IS Start Start->A Perfect Co-elution Start->B Chromatographic Shift

Caption: ¹³C-labeled standards co-elute with the analyte, while deuterated standards often show a retention time shift.

Conclusion

The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated standards may offer a more cost-effective option, the potential for isotopic instability, chromatographic shifts, and significant kinetic isotope effects introduces a level of uncertainty that can compromise results. ¹³C-labeled standards, with their inherent stability and near-identical physicochemical properties to the unlabeled analyte, provide a more robust and reliable solution. For researchers in drug development and other regulated environments where data integrity is non-negotiable, the justification for using ¹³C-labeled standards is clear and compelling. The initial investment is outweighed by the long-term benefits of generating accurate, reproducible, and defensible data.

References

Safety Operating Guide

Proper Disposal of Cyromazine-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling Cyromazine-13C3 are advised to adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste, aligning with best practices for laboratory safety and chemical handling.

This compound, a stable isotope-labeled form of the insect growth regulator Cyromazine, requires careful handling due to its potential environmental impact. While not classified as an acutely hazardous waste by the US Environmental Protection Agency (EPA), it is toxic to aquatic life with long-lasting effects, necessitating responsible disposal to prevent contamination of water systems.[1]

Key Disposal and Safety Information

Proper disposal of this compound and its containers is paramount and must be conducted in accordance with all local, state, and federal regulations.[1][2] The overarching principle is to prevent the entry of this compound into drains and waterways.[1][3][4]

Quantitative Safety Data

The following table summarizes key toxicological data for Cyromazine, the parent compound of this compound. This data underscores the importance of preventing environmental release.

ParameterValueSpeciesReference
Aquatic Toxicity
96-hour LC50>100 mg/LRainbow Trout[2][5]
96-hour LC50>90 mg/LBluegill Sunfish[2]
48-hour EC50>97.8 mg/LDaphnia magna (Water Flea)[4]
Avian Toxicity
Acute Oral LD50>1785 mg/kgBobwhite Quail[5]
Mammalian Toxicity
Acute Oral LD503387 mg/kgRat[5]
Acute Dermal LD50>3100 mg/kgRat[5]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Minor Dry Spill Protocol
  • Restrict Access: Immediately cordon off the affected area to prevent personnel from entering.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of dust generation, a NIOSH-approved respirator is recommended.

  • Containment: Gently sweep the spilled solid material, taking care to avoid creating dust.[2][3][6]

  • Collection: Place the collected material into a clearly labeled, sealable waste container designated for chemical waste.

  • Decontamination: Wipe down the spill area with a damp cloth. Dispose of the cloth in the same labeled waste container.

  • Waste Disposal: Dispose of the sealed container as hazardous waste through your institution's environmental health and safety (EHS) office.

Minor Wet Spill Protocol
  • Restrict Access: Secure the area to prevent further spread or exposure.

  • PPE: Wear appropriate PPE as outlined for dry spills.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully scoop or shovel the absorbed material into a labeled, sealable waste container.[3]

  • Decontamination: Clean the spill area with soap and water, ensuring that the wastewater does not enter any drains.[3] Collect the cleaning materials for disposal.

  • Waste Disposal: Seal the container and dispose of it as hazardous waste via your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the routine disposal of this compound waste.

start Start: this compound Waste Generated decision1 Is the waste contaminated with other hazardous materials? start->decision1 process1 Segregate and label waste stream according to institutional EHS guidelines. decision1->process1 Yes process2 Place in a designated, sealed, and clearly labeled hazardous waste container. decision1->process2 No process1->process2 decision2 Is the container full? process2->decision2 process3 Arrange for pickup and disposal by the institutional EHS office. decision2->process3 Yes process4 Store the container in a designated, secure secondary containment area. decision2->process4 No end End: Proper Disposal Complete process3->end process4->end

Caption: Decision workflow for this compound waste disposal.

Regulatory Considerations

Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the disposal of pesticides.[7][8] While Cyromazine is not specifically listed as a hazardous waste, state and local regulations may be more stringent.[9][10] Therefore, it is imperative to consult with your institution's EHS department to ensure full compliance with all applicable waste disposal regulations. The transport of Cyromazine may be regulated as an environmentally hazardous substance.[6]

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyromazine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Cyromazine-13C3, ensuring the protection of laboratory personnel and the integrity of research. Adherence to these protocols is essential for the safe and effective use of this compound.

Essential Safety Information

This compound, an isotopically labeled insect growth regulator, presents several potential hazards that necessitate careful handling. Understanding these risks is the first step toward a safe laboratory environment.

Hazard Identification and Precautions:

HazardDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[1][2]
Eye Irritation Causes serious eye irritation.Avoid contact with eyes. Wear safety glasses with side shields or chemical goggles.[1]
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[3][4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Prevent release into the environment. Dispose of waste according to regulations.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Handling of Powder - Tightly fitting safety goggles with side-shields- Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat- A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.
Preparing Solutions - Tightly fitting safety goggles with side-shields- Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat
Handling Solutions - Safety glasses with side shields- Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat
Cleaning and Decontamination - Tightly fitting safety goggles with side-shields- Chemical-resistant gloves (Nitrile rubber recommended)- Lab coat

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound from the moment it enters the laboratory until its final disposal is critical for safety and compliance.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Waste Management & Disposal receiving Receiving storage Secure & Ventilated Storage receiving->storage Inspect & Log weighing Weighing in Fume Hood storage->weighing Retrieve for Use solution_prep Solution Preparation weighing->solution_prep experiment Experimental Use solution_prep->experiment solid_waste Contaminated Solid Waste experiment->solid_waste liquid_waste Contaminated Liquid Waste experiment->liquid_waste decontamination Decontamination of Glassware & Surfaces experiment->decontamination disposal Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal decontamination->disposal

Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution. This procedure should be performed in a certified chemical fume hood.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Analytical balance

  • Vial with a screw cap

  • Micropipette and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in Section 2)

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Taring the Vial: Place a clean, empty vial with its cap on the analytical balance and tare the weight.

  • Weighing: Carefully add the desired amount of this compound powder to the vial using a clean spatula. Record the exact weight.

  • Adding Solvent: Using a micropipette, add the calculated volume of the appropriate solvent to the vial to achieve the desired concentration.

  • Dissolving: Securely cap the vial and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution in a properly labeled secondary container in a secure and designated location, following any specific storage temperature requirements.

  • Decontamination: Decontaminate all surfaces and equipment used in the preparation process. Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solid materials, including unused powder, weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a designated, labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.

  • Empty Containers: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated glassware.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Quantitative Data

The following tables provide a summary of key quantitative data for Cyromazine.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃¹³C₃H₁₀N₆[5]
Molecular Weight 169.18 g/mol (for ¹³C₃)
Appearance Crystalline solid[6]
Melting Point 219-222 °C[6]
Vapor Pressure 3.36 x 10⁻⁹ mm Hg at 25°C[6][7]

Solubility:

SolventSolubilityReference
Water 13,000 mg/L at 25°C, pH 7.1[6]
Methanol 22 g/kg at 20°C[6]
Ethanol 2 mg/mL[8]
DMSO 33 mg/mL[8]
Acetone 1.7 g/kg at 20°C[6]
Isopropanol 2.5 g/kg at 20°C[6]
Dichloromethane 0.25 g/kg at 20°C[6]
Toluene 0.015 g/kg at 20°C[6]
Hexane 0.0002 g/kg at 20°C[6]

Toxicological Data:

TestSpeciesRouteValueReference
LD₅₀ RatOral3387 mg/kg[7]
LD₅₀ MouseOral2029 mg/kg[7]
LD₅₀ RabbitOral1467 mg/kg[7]
LC₅₀ RatInhalation>2.720 mg/L (4 hours)[7]
LD₅₀ RatDermal>3100 mg/kg[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.